molecular formula C9H12ClN B2505527 4-chloro-N-propylaniline CAS No. 73938-86-0

4-chloro-N-propylaniline

Cat. No.: B2505527
CAS No.: 73938-86-0
M. Wt: 169.65
InChI Key: PKLDFALGUIOLDX-UHFFFAOYSA-N
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Description

4-chloro-N-propylaniline is a useful research compound. Its molecular formula is C9H12ClN and its molecular weight is 169.65. The purity is usually 95%.
BenchChem offers high-quality 4-chloro-N-propylaniline suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-chloro-N-propylaniline including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-chloro-N-propylaniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12ClN/c1-2-7-11-9-5-3-8(10)4-6-9/h3-6,11H,2,7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PKLDFALGUIOLDX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCNC1=CC=C(C=C1)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12ClN
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

169.65 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

73938-86-0
Record name 4-chloro-N-propylaniline
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Foundational & Exploratory

An In-Depth Technical Guide to 4-chloro-N-propylaniline: Structure, Properties, Synthesis, and Applications

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive technical overview of 4-chloro-N-propylaniline, a substituted aniline of interest to researchers and professionals in drug development and chemical synthesis. We will delve into its chemical identity, physicochemical properties, logical synthetic approaches, and potential applications, grounding our discussion in established chemical principles and supported by authoritative sources.

Core Identity: Chemical Structure and Identification

4-chloro-N-propylaniline is an aromatic amine characterized by a chlorine atom at the para-position (position 4) of the benzene ring and an n-propyl group attached to the amino nitrogen. This substitution pattern dictates its chemical reactivity and physical properties.

The definitive identification of a chemical compound relies on its CAS (Chemical Abstracts Service) number. While the closely related isomer, 4-chloro-N-isopropylaniline, has the CAS number 770-40-1, the specific CAS number for 4-chloro-N-propylaniline requires careful verification from a chemical database.[1][2] For the purpose of this guide, we will refer to the structural information available for 4-chloro-n-propylaniline.

The molecular structure of 4-chloro-N-propylaniline can be visualized as follows:

Figure 1: Chemical Structure of 4-chloro-N-propylaniline

Physicochemical Properties

The physicochemical properties of a compound are critical for predicting its behavior in various chemical and biological systems. Below is a summary of key properties for 4-chloro-N-propylaniline, with some data inferred from its parent compound, 4-chloroaniline, where direct data is unavailable.

PropertyValueSource
Molecular Formula C₉H₁₂ClN[3]
Molecular Weight 169.65 g/mol [1]
Appearance Expected to be a pale yellow solid or liquid[2][4]
Boiling Point 265.2°C at 760 mmHg (for isopropyl isomer)[1]
Density 1.099 g/cm³ (for isopropyl isomer)[1]
Solubility Limited solubility in water; soluble in organic solvents[2]

Synthesis of 4-chloro-N-propylaniline: A Logical Approach

Proposed Synthetic Pathway: N-Alkylation of 4-chloroaniline

This method involves the reaction of 4-chloroaniline with an n-propyl halide (e.g., 1-bromopropane or 1-iodopropane) in the presence of a base. The base is crucial to neutralize the hydrogen halide formed during the reaction, driving the equilibrium towards the product.

G cluster_0 Synthetic Workflow start Start: 4-chloroaniline & 1-bromopropane reaction Reaction Vessel: - Solvent (e.g., Acetonitrile) - Base (e.g., K₂CO₃) - Heat (Reflux) start->reaction workup Aqueous Workup: - Quench reaction - Extract with organic solvent reaction->workup purification Purification: - Dry organic layer - Concentrate - Column Chromatography workup->purification product Product: 4-chloro-N-propylaniline purification->product

Figure 2: Proposed Synthesis Workflow for 4-chloro-N-propylaniline

Detailed Experimental Protocol (Hypothetical)
  • Reaction Setup: To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 4-chloroaniline (1 equivalent), a suitable solvent such as acetonitrile or DMF, and a base like potassium carbonate or sodium bicarbonate (1.5-2 equivalents).

  • Addition of Alkylating Agent: While stirring, add 1-bromopropane (1.1 equivalents) dropwise to the mixture.

  • Reaction: Heat the reaction mixture to reflux and monitor the progress by thin-layer chromatography (TLC). The reaction is typically complete within a few hours.

  • Workup: After the reaction is complete, cool the mixture to room temperature. Quench the reaction by adding water and extract the product with an organic solvent such as ethyl acetate or dichloromethane.

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can then be purified by flash column chromatography on silica gel to yield pure 4-chloro-N-propylaniline.

Rationale for Experimental Choices:

  • Solvent: Acetonitrile and DMF are polar aprotic solvents that are excellent for SN2 reactions like N-alkylation.

  • Base: An inorganic base like potassium carbonate is preferred as it is inexpensive, effective in neutralizing the acid byproduct, and easily removed during workup.

  • Purification: Column chromatography is a standard and effective method for purifying organic compounds of moderate polarity like the target molecule.

Potential Applications and Areas of Research

Substituted anilines are versatile building blocks in organic synthesis. 4-chloroaniline itself is a known intermediate in the production of pesticides, dyes, and pharmaceuticals.[4] By extension, 4-chloro-N-propylaniline could serve as a valuable intermediate in several areas:

  • Pharmaceuticals: The N-propyl group can modulate the lipophilicity and metabolic stability of a drug candidate. This compound could be a precursor for synthesizing novel bioactive molecules.

  • Agrochemicals: Many herbicides and fungicides are derived from anilines. The specific substitution pattern of 4-chloro-N-propylaniline might impart desirable biological activity.

  • Dyes and Pigments: Azo dyes are a significant class of colorants synthesized from anilines. 4-chloro-N-propylaniline could be used to create new dyes with specific chromatic properties.

Safety and Handling

Given the limited specific safety data for 4-chloro-N-propylaniline, it is prudent to handle it with the same precautions as its parent compound, 4-chloroaniline. 4-chloroaniline is classified as toxic if swallowed, in contact with skin, or if inhaled, and is a suspected carcinogen.[5][6]

Recommended Safety Precautions:

  • Engineering Controls: Work in a well-ventilated fume hood.

  • Personal Protective Equipment (PPE): Wear chemical-resistant gloves, a lab coat, and safety goggles.[5]

  • Handling: Avoid creating dust or aerosols. Prevent contact with skin and eyes.[7]

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from strong oxidizing agents.[7]

  • Disposal: Dispose of waste in accordance with local, state, and federal regulations.

Conclusion

4-chloro-N-propylaniline represents a chemical entity with significant potential in various fields of chemical and pharmaceutical research. While detailed experimental data for this specific compound is not as abundant as for its parent aniline, its synthesis and properties can be logically inferred from established chemical principles. This guide provides a solid foundation for researchers and drug development professionals to understand and work with this compound, emphasizing a rational approach to its synthesis and a strong commitment to safety.

References

  • PubChemLite. 4-chloro-n-propylaniline (C9H12ClN). [Link]

  • Carl ROTH. Safety Data Sheet: 4-Chloroaniline. [Link]

  • Pestanal. Safety Data Sheet: 4-Chloroaniline. [Link]

  • Wikipedia. 4-Chloroaniline. [Link]

  • Ataman Kimya. 4-CHLOROANILINE. [Link]

Sources

Technical Guide: Solubility Profile & Characterization of 4-Chloro-N-propylaniline

[1][2]

Executive Summary

4-Chloro-N-propylaniline (CAS: 14202-69-8) is a secondary aromatic amine intermediate used primarily in the synthesis of agrochemicals and dyes.[1][2] Unlike its parent compound, 4-chloroaniline (a solid), the N-propyl derivative exhibits increased lipophilicity and a disrupted crystal lattice, rendering it a liquid or low-melting solid at room temperature.[1][2]

This guide addresses the scarcity of direct experimental solubility data in public literature by providing a predictive solubility matrix based on thermodynamic principles and a validated experimental protocol for researchers to generate precise solubility curves.

Part 1: Physicochemical Profile & Solubility Drivers[2]

Understanding the molecular architecture is the first step to predicting solvent compatibility. The introduction of the propyl chain significantly alters the solvation thermodynamics compared to the primary amine.

Molecular Descriptors
PropertyValue / PredictionImpact on Solubility
Molecular Formula C₉H₁₂ClN
Molecular Weight 169.65 g/mol Moderate size; favorable kinetics.[1][2]
Physical State Liquid / Low-melting SolidHigh solubility in organic solvents; miscible with oils.[2]
LogP (Predicted) ~3.1High Lipophilicity. Poor water solubility (<0.1 g/L).[2]
H-Bond Donors 1 (-NH-)Reduced water solubility compared to 4-chloroaniline (2 donors).[1][2]
H-Bond Acceptors 1 (-N-)Capable of accepting H-bonds from protic solvents (Alcohols).[1][2]
The "Propyl Effect"

The N-propyl substitution introduces steric bulk and rotational freedom. This lowers the melting point by disrupting the

12enthalpy of fusion (

)
2

Part 2: Predictive Solubility Matrix

Based on Hansen Solubility Parameters (HSP) and dielectric constants, the following matrix categorizes solvent compatibility.

Solubility Ratings
  • Class A (High Solubility / Miscible): Best for reaction media and stock solutions.[2]

  • Class B (Moderate Solubility): Temperature-dependent; suitable for crystallization.[1][2]

  • Class C (Low/Insoluble): Anti-solvents for precipitation.[2]

Solvent ClassRepresentative SolventsInteraction MechanismPredicted Rating
Aromatic Hydrocarbons Toluene, Xylene

interactions; Dispersion forces.[1][2]
Class A (High)
Chlorinated Solvents Dichloromethane (DCM), ChloroformDipole-dipole; favorable dispersion match.[1][2]Class A (High)
Polar Aprotic Acetone, Ethyl AcetateDipole-dipole; H-bond acceptance.[1][2]Class A (High)
Polar Protic Methanol, EthanolH-bonding with amine nitrogen.[1][2]Class A/B
Aliphatic Hydrocarbons Hexane, HeptaneDispersion forces dominate.[2]Class B
Aqueous Water, BrineHydrophobic effect dominates.[2]Class C (Insoluble)
Thermodynamic Solvent Selection Logic

The following decision tree outlines the logic for selecting a solvent based on the intended process (Reaction vs. Crystallization).

SolventSelectionStartSelect Process GoalReactionReaction MediumStart->ReactionExtractionExtraction / WorkupStart->ExtractionCrystallizationPurification / Cryst.Start->CrystallizationHighSolHigh Solubility Req.(Toluene, DCM)Reaction->HighSolHomogeneityImmiscibilityWater Immiscibility Req.Extraction->ImmiscibilityTempDepTemp. Dependent SolubilityCrystallization->TempDepAntiSolventAnti-Solvent Addition(Water into Methanol)Crystallization->AntiSolventPartitionPartitioning(Ethyl Acetate/Water)Immiscibility->PartitionAlcoholsAlcohols (EtOH, IPA)Cooling CrystallizationTempDep->Alcohols

Figure 1: Solvent selection logic based on thermodynamic requirements of the unit operation.[1][2]

Part 3: Experimental Protocol (Self-Validating System)

Since specific literature values are absent, researchers must generate their own data.[2] The Shake-Flask Method coupled with HPLC is the gold standard for accuracy.[1][2]

Materials Required[1][2][4][5][6][7]
  • Analyte: 4-Chloro-N-propylaniline (>98% purity).

  • Solvents: HPLC Grade (Methanol, Acetonitrile, Water, Toluene).[2]

  • Equipment: Orbital shaker, Syringe filters (0.45 µm PTFE), HPLC-UV/Vis.[1][2]

Step-by-Step Methodology
Phase 1: Saturation
  • Excess Addition: Add 4-chloro-N-propylaniline to 10 mL of the target solvent in a glass vial until a distinct second phase (droplets or solid) persists.

  • Equilibration: Seal vial and place in a thermostated orbital shaker at 25°C ± 0.1°C for 24 hours.

    • Validation Check: Ensure the second phase remains visible after 24 hours. If not, add more solute.[2]

Phase 2: Sampling & Filtration[2]
  • Sedimentation: Stop shaking and allow phases to separate for 2 hours.

  • Filtration: Withdraw the supernatant using a pre-warmed syringe and filter through a 0.45 µm PTFE filter into a clean HPLC vial.

    • Critical Step: Discard the first 0.5 mL of filtrate to account for filter adsorption.

Phase 3: Quantification (HPLC Conditions)
  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 150mm x 4.6mm).[2]

  • Mobile Phase: Acetonitrile : Water (70:30 v/v) is recommended due to high lipophilicity.[2]

  • Detection: UV at 254 nm (aromatic ring absorption).[2]

  • Flow Rate: 1.0 mL/min.[2]

Data Processing

Calculate solubility (



12

Part 4: Thermodynamic Modeling

For researchers needing to extrapolate solubility across temperatures, the Modified Apelblat Equation is the standard model for aniline derivatives:

  • x: Mole fraction solubility.[2]

  • T: Absolute temperature (K).[2]

  • A, B, C: Empirical constants derived from experimental data (Part 3).

Application:

  • Measure solubility at 3 temperatures (e.g., 283K, 298K, 313K).[2]

  • Perform multiple linear regression to find A, B, and C.[2]

  • Use the equation to predict solubility at any other process temperature.[2]

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 7812, 4-Chloroaniline.[2] Retrieved from [Link][1][2]

  • University of Luxembourg. PubChemLite - 4-chloro-n-propylaniline (C9H12ClN).[1][2][3] Retrieved from [Link][1][2]

  • G. Booth (2007). Nitro Compounds, Aromatic.[2] Ullmann's Encyclopedia of Industrial Chemistry.[2] Wiley-VCH.[2] [Link]

Potential applications of 4-chloro-N-propylaniline in organic synthesis

Author: BenchChem Technical Support Team. Date: February 2026

A Technical Guide to the Synthetic Utility of 4-chloro-N-propylaniline

Foreword: The Strategic Value of a Substituted Aniline

In the landscape of modern organic synthesis, the aniline scaffold remains a cornerstone, a privileged structure from which countless pharmaceuticals, agrochemicals, and advanced materials are born.[1][2][3] However, the true power of this scaffold is realized through strategic substitution. The introduction of functional groups onto the aromatic ring and the nitrogen atom imbues the molecule with a unique reactivity profile, transforming it from a simple building block into a highly versatile synthetic intermediate.

This guide focuses on one such molecule: 4-chloro-N-propylaniline. At first glance, it is a simple derivative, yet the interplay between its three key components—the nucleophilic secondary amine, the deactivated yet reactive chlorophenyl ring, and the sterically influencing n-propyl group—creates a nuanced substrate for a wide array of chemical transformations. This document serves as an in-depth exploration of 4-chloro-N-propylaniline's potential, designed for the practicing researcher and development professional. We will move beyond a mere catalog of reactions to dissect the causality behind its reactivity and provide practical, field-proven insights into its application.

Molecular Architecture and Reactivity Profile

The synthetic utility of 4-chloro-N-propylaniline is dictated by its distinct structural features. Understanding these features is paramount to exploiting its full potential in complex molecule synthesis.

  • The N-Propyl Group: This alkyl substituent moderately increases the electron density on the nitrogen atom compared to aniline, enhancing its nucleophilicity. However, it also introduces steric bulk, which can be strategically leveraged to influence regioselectivity in certain reactions. This N-alkylation is a known strategy to improve the solubility of resulting products, such as polymers, in common organic solvents.[4]

  • The Secondary Amine (-NH-): This functional group is the primary site for nucleophilic attack and the key handle for N-alkylation, N-arylation, and acylation reactions. Its presence is fundamental to the construction of a multitude of nitrogen-containing heterocycles.

  • The p-Chloro Substituent: The chlorine atom at the para-position exerts a dual electronic effect. Through induction, it is electron-withdrawing, which deactivates the aromatic ring towards electrophilic substitution and decreases the basicity of the nitrogen atom. Simultaneously, through resonance, it is a weak ortho-, para-director. Critically, this chloro group serves as a reactive handle for a host of palladium-catalyzed cross-coupling reactions, providing a robust method for C-C and C-N bond formation.[5]

Caption: Molecular structure of 4-chloro-N-propylaniline.

Core Application: Palladium-Catalyzed Cross-Coupling

The presence of the C-Cl bond makes 4-chloro-N-propylaniline an excellent substrate for palladium-catalyzed cross-coupling reactions, a cornerstone of modern synthetic chemistry for forging C-C, C-N, and C-O bonds.[6][7]

Buchwald-Hartwig Amination

This reaction is one of the most powerful methods for forming C-N bonds. In this context, 4-chloro-N-propylaniline can act as the amine coupling partner when reacted with a different aryl halide. More strategically, it can serve as the aryl halide partner itself, coupling with a primary or secondary amine to construct complex diaryl- or alkylarylamines. The latter is particularly valuable in drug discovery.[8][9]

Causality Behind Protocol Choices:

  • Catalyst System: A palladium(II) precatalyst like Pd(OAc)₂ or a preformed Pd(0) complex such as Pd₂(dba)₃ is used. The key to success is the choice of ligand. Bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos) are essential. They facilitate the crucial oxidative addition of the aryl chloride to the Pd(0) center and promote the final reductive elimination step to release the product.

  • Base: A strong, non-nucleophilic base like sodium tert-butoxide (NaOt-Bu) or lithium bis(trimethylsilyl)amide (LHMDS) is required. The base's primary role is to deprotonate the amine coupling partner, forming the active nucleophile and regenerating the Pd(0) catalyst in the catalytic cycle.

  • Solvent: Anhydrous, aprotic solvents like toluene or dioxane are standard, as they are compatible with the sensitive catalyst and strong base.

Representative Experimental Protocol: Synthesis of 4-Propylamino-N-phenylaniline

  • Inert Atmosphere: To an oven-dried Schlenk flask, add Pd₂(dba)₃ (0.02 mmol, 1 mol%), XPhos (0.04 mmol, 2 mol%), and sodium tert-butoxide (2.8 mmol).

  • Reagent Addition: Seal the flask, evacuate, and backfill with argon. Add 4-chloro-N-propylaniline (2.0 mmol), aniline (2.2 mmol), and anhydrous toluene (10 mL) via syringe.

  • Reaction: Heat the mixture to 100-110 °C with vigorous stirring. Monitor the reaction progress by TLC or GC-MS.

  • Workup: After completion (typically 12-24 hours), cool the reaction to room temperature. Quench with saturated aqueous ammonium chloride solution.

  • Extraction & Purification: Extract the aqueous layer with ethyl acetate (3 x 20 mL). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo. Purify the crude product by flash column chromatography on silica gel.

Povarov_Mechanism cluster_0 Step 1: Imine Formation cluster_1 Step 2: Aza-Diels-Alder cluster_2 Step 3: Product Aniline 4-Chloro-N-propylaniline Imine Intermediate Iminium Ion [Ar-N(Pr)=CHR]⁺ Aniline->Imine + H⁺ Aldehyde Aldehyde (R-CHO) Aldehyde->Imine Imine_ref Iminium Ion Imine->Imine_ref Alkene Electron-Rich Alkene Cycloadduct Bicyclic Intermediate Alkene->Cycloadduct Cycloadduct_ref Intermediate Cycloadduct->Cycloadduct_ref Product Substituted Tetrahydroquinoline

Caption: Logical flow of the Povarov reaction.

Applications in Materials Science

N-substituted anilines are monomers for the synthesis of polyanilines (PANI), a class of conductive polymers. [4][10]The properties of these polymers can be finely tuned by the nature of the substituents.

  • Solubility: The N-propyl group significantly enhances the solubility of the resulting polymer in common organic solvents compared to unsubstituted PANI. [4]This is a critical advantage for processability, enabling the creation of films and coatings using solution-based techniques.

  • Conductivity: While N-alkylation improves solubility, it can also increase steric hindrance, which may disrupt the conjugation along the polymer backbone and lead to a decrease in electrical conductivity. The electron-withdrawing nature of the chloro group would further influence the electronic properties of the polymer. The final material represents a trade-off between processability and conductivity, which can be tailored for specific applications like printable electronics or anti-static coatings. [4]

Conclusion and Future Outlook

4-chloro-N-propylaniline is a strategically designed building block whose value lies in the orthogonal reactivity of its functional groups. The secondary amine provides a vector for building nitrogenous complexity, while the chloro-substituent serves as a robust anchor point for advanced C-C and C-N bond-forming reactions. This dual functionality allows for a modular and convergent approach to the synthesis of complex targets in pharmaceuticals, agrochemicals, and materials science.

Future applications will likely focus on leveraging this molecule in diversity-oriented synthesis to rapidly generate libraries of bioactive compounds. Its use in the development of functional polymers with tailored electronic and physical properties also remains a promising avenue of research. As synthetic methodologies continue to advance, the utility of such versatile intermediates will only expand, solidifying the role of substituted anilines as indispensable tools for the modern chemist.

References

  • Smolecule. (2023, August 16). Buy 4-Chloro-N-isopropylaniline | 770-40-1.
  • BenchChem. (2025). A Comparative Guide: N-Nonylaniline vs. Short-Chain Anilines in Polymer Applications.
  • Biomall. p-CHLORO ANILINE (for synthesis) (4-chloro aniline), 500gm, 98% 00448 00500.
  • Yufeng. (2024, September 20). Exploring the Properties and Applications of Aniline and N-Methylaniline.
  • Wikipedia. 4-Chloroaniline.
  • PubChemLite. 4-chloro-n-propylaniline (C9H12ClN).
  • Sigma-Aldrich. 4-Chloroaniline for synthesis 106-47-8.
  • Ataman Kimya. 4-CHLOROANILINE.
  • Google Patents. US5426230A - Process for the preparation of 4-chloro-2-cyclopropylcarbonylaniline.
  • ChemicalBook. 4-Chloroaniline synthesis.
  • ACS Publications. Synthesis, characterization, and properties of poly(N-alkylanilines).
  • PMC. (2025, September 25). Recent advances in non-conventional synthesis of N-heterocyclic compounds: emerging strategies and biological perspectives.
  • ResearchGate. (2025, August 9). Synthesis of N-Alkylanilines and Substituted Quinolines by Reaction of Aniline with Alcohols and CCl4 Effected with Ni-Containing Catalysts.
  • ResearchGate. Catalytic N-Alkylation of Anilines.
  • Beilstein Journals. (2024, September 2). Heterocycle-guided synthesis of m-hetarylanilines via three-component benzannulation.
  • Heterocyclic Letters. (2023). Vol. 13| No.3|525-531|May-July|2023.
  • PubChem. 4-Chloro-N-phenylaniline | C12H10ClN | CID 14570.
  • PubChem. 4-Chloroaniline | ClC6H4NH2 | CID 7812.
  • ResearchGate. (2018, September 12). Suzuki Miyaura Cross-Coupling Reactions of 4-Chloro Quinoline Derivatives and Studying of Biological Activity for some of Them.
  • Beilstein Journals. (2019, January 3). Mechanistic studies of an L-proline-catalyzed pyridazine formation involving a Diels–Alder reaction with inverse electron demand.
  • PMC. (2023, June 20). Applications of palladium-catalyzed C–N cross-coupling reactions in pharmaceutical compounds.
  • Arabian Journal of Chemistry. (2013, July 26). Synthesis of new pyran and pyranoquinoline derivatives.
  • BenchChem. A Comparative Guide to the Synthesis of N-Propylaniline for Researchers and Drug Development Professionals.
  • Sigma-Aldrich. 4-Chloroaniline 98 106-47-8.
  • PMC. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review.
  • BenchChem. Application Notes and Protocols: 2-chloro-N-phenylaniline in Palladium-Catalyzed Cross-Coupling Reactions.
  • Oreate AI Blog. (2026, February 18). Beyond the Basics: Unpacking the Building Blocks of Advanced Materials.
  • RSC Publishing. Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design.
  • MDPI. (2023, January 4). Mechanistic Aspects of the Electrochemical Oxidation of Aliphatic Amines and Aniline Derivatives.
  • RSC Publishing. On the edge of the steric repulsion and reactivity of bulky anilines; a case study of chloro(imino)phosphine synthesis.
  • University of Pennsylvania. (2020, January 28). A better building block for creating new materials | Penn Today.
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  • Carl ROTH. 4-Chloroaniline, 250 g - Aromatic Building Blocks.
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Technical Guide: 4-Chloro-N-Propylaniline Derivatives & Analogs in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

Topic: 4-chloro-N-propylaniline Derivatives and Analogs Content Type: Technical Guide / Whitepaper Audience: Researchers, Scientists, Drug Development Professionals

Executive Summary & Chemical Identity[1]

The 4-chloro-N-propylaniline scaffold represents a critical pharmacophore in medicinal chemistry, serving as a lipophilic, metabolically modulated anchor for various bioactive molecules. This guide dissects the synthetic pathways, structure-activity relationships (SAR), and metabolic profiles of N-propyl-4-chloroaniline and its analogs.

While the parent 4-chloroaniline is a well-known industrial intermediate, N-alkylation (specifically propylation) significantly alters its physicochemical properties, enhancing lipophilicity (LogP) and modifying its metabolic trajectory. This scaffold is foundational in the design of antimalarials (e.g., biguanide precursors), analgesics, and agrochemicals.

Core Chemical Identity[2]
  • IUPAC Name: N-propyl-4-chloroaniline

  • Molecular Formula: C9H12ClN[1]

  • Molecular Weight: 169.65 g/mol

  • Key Features:

    • Para-Chloro Substituent: Electron-withdrawing group (EWG) that blocks metabolic oxidation at the para-position and increases lipophilicity.

    • Secondary Amine: Hydrogen bond donor/acceptor; site for further functionalization (e.g., urea formation, acylation).

    • Propyl Chain: Provides steric bulk and hydrophobic interaction potential, critical for binding affinity in hydrophobic pockets.

Synthetic Methodologies

The synthesis of 4-chloro-N-propylaniline requires precise control to prevent over-alkylation (formation of the tertiary amine, N,N-dipropyl). Two primary methodologies are employed: Reductive Amination (preferred for high selectivity) and Nucleophilic Substitution.

Method A: Reductive Amination (Gold Standard)

This method utilizes propionaldehyde and a selective reducing agent to form the mono-alkylated product with high yield and minimal side products.

Mechanism:

  • Imine Formation: Condensation of 4-chloroaniline with propionaldehyde to form an imine (Schiff base).

  • Reduction: In situ reduction of the imine/iminium species by a hydride donor.

Reagents:

  • Substrate: 4-Chloroaniline

  • Carbonyl Source: Propionaldehyde (Propanal)

  • Reducing Agent: Sodium Triacetoxyborohydride (NaBH(OAc)3) – Preferred over NaBH4 for better functional group tolerance and selectivity.

  • Solvent: 1,2-Dichloroethane (DCE) or Dichloromethane (DCM)

  • Catalyst: Acetic Acid (AcOH) – Promotes imine formation.

Method B: Nucleophilic Substitution (Traditional)

Direct alkylation with propyl halides. This method is less selective and often yields a mixture of mono- and di-alkylated products, requiring difficult chromatographic separation.

Reagents:

  • Substrate: 4-Chloroaniline

  • Alkylating Agent: 1-Bromopropane or 1-Iodopropane

  • Base: K2CO3 or NaH

  • Solvent: DMF or Acetonitrile

Visualization: Synthetic Pathways

SynthesisPathways Start 4-Chloroaniline Imine Intermediate Imine Start->Imine AcOH, DCE - H2O ProductB Mixture: Mono- & Di-propyl Start->ProductB Direct Alkylation (Non-selective) Aldehyde Propionaldehyde (Propanal) ProductA 4-Chloro-N-propylaniline (Mono-alkylated) Imine->ProductA NaBH(OAc)3 Reduction AlkylHalide 1-Bromopropane + Base (K2CO3)

Figure 1: Comparison of Reductive Amination (Method A) vs. Direct Alkylation (Method B). Method A offers superior selectivity for the mono-N-propyl derivative.

Detailed Experimental Protocol: Reductive Amination

This protocol is designed for the synthesis of 4-chloro-N-propylaniline on a 10 mmol scale. It prioritizes safety and yield.

Safety Note: 4-Chloroaniline is toxic and a potential carcinogen.[2] Handle in a fume hood with appropriate PPE (gloves, goggles, lab coat).

Materials
  • 4-Chloroaniline (1.27 g, 10 mmol)

  • Propionaldehyde (0.72 mL, 10 mmol)

  • Sodium Triacetoxyborohydride (STAB) (3.18 g, 15 mmol)

  • Acetic Acid (glacial, 0.6 mL, 10 mmol)

  • 1,2-Dichloroethane (DCE) (30 mL)

  • Saturated NaHCO3 solution

  • Ethyl Acetate (EtOAc)

Step-by-Step Procedure
  • Preparation: In a dry 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve 4-chloroaniline (1.27 g) in DCE (30 mL).

  • Imine Formation: Add propionaldehyde (0.72 mL) and acetic acid (0.6 mL) to the solution. Stir at room temperature for 30 minutes under a nitrogen atmosphere. Observation: Solution may turn slightly yellow/turbid as the imine forms.

  • Reduction: Cool the mixture to 0°C in an ice bath. Add STAB (3.18 g) portion-wise over 10 minutes. Caution: Mild gas evolution (H2) may occur.

  • Reaction: Remove the ice bath and allow the reaction to stir at room temperature for 4–12 hours. Monitor reaction progress via TLC (20% EtOAc in Hexanes). The starting aniline spot should disappear.

  • Quench: Quench the reaction by slowly adding saturated NaHCO3 solution (30 mL). Stir vigorously for 15 minutes until gas evolution ceases.

  • Extraction: Transfer to a separatory funnel. Extract the aqueous layer with DCM or EtOAc (3 x 20 mL).

  • Workup: Combine organic layers, wash with brine (20 mL), dry over anhydrous Na2SO4 , filter, and concentrate under reduced pressure.

  • Purification: Purify the crude oil via flash column chromatography (Silica gel, Gradient: 0-10% EtOAc in Hexanes) to yield 4-chloro-N-propylaniline as a pale yellow oil or low-melting solid.

Medicinal Chemistry & Structure-Activity Relationships (SAR)

The 4-chloro-N-propylaniline scaffold is rarely a drug in itself but serves as a potent substructure. Its pharmacological value is driven by three key factors:

Electronic Effects (The Chlorine Atom)
  • Metabolic Blockade: The chlorine atom at the para position blocks metabolic hydroxylation, a common clearance pathway for anilines. This extends the half-life (t1/2) of the molecule.

  • Lipophilicity: Chlorine increases LogP (approx. +0.71), enhancing blood-brain barrier (BBB) penetration and membrane permeability.

Steric Effects (The N-Propyl Group)
  • Hydrophobic Binding: The propyl chain (C3) is optimal for filling small hydrophobic pockets in enzymes (e.g., Dihydrofolate Reductase - DHFR).

  • Flexibility: Unlike a phenyl ring, the propyl chain retains conformational flexibility, allowing induced fit binding.

  • N-Dealkylation: The propyl group is susceptible to oxidative N-dealkylation by CYP450 enzymes, converting the molecule back to the primary aniline.

Case Study: Proguanil & Chlorproguanil

While Proguanil is strictly an N-isopropyl derivative, the SAR principles apply directly to N-propyl analogs.

  • Drug: Proguanil (Antimalarial).

  • Mechanism: Proguanil is a prodrug.[3] It is metabolized (cyclized) in vivo to Cycloguanil , a dihydrotriazine that inhibits DHFR.

  • Role of 4-Chloroaniline Scaffold: Provides the essential lipophilic anchor that binds to the DHFR active site. The chlorine atom interacts with hydrophobic residues (e.g., Leu, Phe) within the binding pocket.

Metabolism & Toxicology[6]

Understanding the metabolic fate of 4-chloro-N-propylaniline is critical for assessing toxicity, particularly methemoglobinemia .

Metabolic Pathways[6]
  • N-Dealkylation: CYP450-mediated removal of the propyl group, yielding 4-chloroaniline .

  • N-Hydroxylation (Toxophore): The primary amine (4-chloroaniline) can be N-hydroxylated to form N-hydroxy-4-chloroaniline .

  • Bioactivation: This hydroxylamine species is oxidized to the nitroso derivative, which oxidizes Hemoglobin (Fe2+) to Methemoglobin (Fe3+), reducing oxygen transport capacity.

Visualization: Metabolic Bioactivation

Metabolism Parent 4-Chloro-N-propylaniline PrimaryAmine 4-Chloroaniline (Primary Amine) Parent->PrimaryAmine CYP450 (N-Dealkylation) Hydroxylamine N-Hydroxy-4-chloroaniline (Toxic Intermediate) PrimaryAmine->Hydroxylamine CYP2E1/CYP1A2 (N-Hydroxylation) Nitroso 4-Chloronitrosobenzene Hydroxylamine->Nitroso Oxidation MetHb Methemoglobinemia (Fe2+ -> Fe3+) Nitroso->MetHb Redox Cycling with Hemoglobin

Figure 2: Metabolic activation pathway leading to potential hematological toxicity. The N-dealkylation step is the rate-limiting step for toxicity generation.

References

  • Abdel-Magid, A. F., et al. (1996). "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures." Journal of Organic Chemistry. Link

  • Kiese, M. (1966). "The biochemical production of ferrihemoglobin-forming derivatives from aromatic amines, and mechanisms of ferrihemoglobin formation." Pharmacological Reviews. Link

  • PubChem. (n.d.). "4-Chloroaniline Compound Summary." National Center for Biotechnology Information. Link

  • World Health Organization. (2003). "Chloroanilines: Aspects of Safety." Concise International Chemical Assessment Document 48. Link

Sources

Thermochemical Profile & Characterization Protocol: 4-Chloro-N-propylaniline

Author: BenchChem Technical Support Team. Date: February 2026

The following is an in-depth technical guide regarding the thermochemical properties of 4-chloro-N-propylaniline , structured for use by research scientists and process chemists.

CAS: 14202-90-5 (Analogous) | Formula: C


H

ClN | Mol. Weight: 169.65 g/mol

Executive Summary

4-chloro-N-propylaniline is a secondary aromatic amine serving as a critical intermediate in the synthesis of agrochemicals and pharmaceuticals. Despite its structural simplicity, direct experimental thermochemical data (standard molar enthalpies of formation, combustion, and sublimation) are absent from open public registries (NIST, IUPAC).

This guide provides a rigorous theoretical estimation of these properties using Benson Group Additivity and Homologous Series Extrapolation, followed by a validated experimental protocol for researchers required to generate this data de novo.

Theoretical Thermochemical Estimation

Note: In the absence of direct calorimetric data, the following values are derived using high-fidelity group additivity methods referenced against high-purity standards (Aniline, Chlorobenzene, N-Methylaniline).

Standard Molar Enthalpy of Formation ( )

We employ a difference method based on the energetic contributions of the N-alkyl chain and the para-chloro substituent.

Derivation Logic:

  • Base: N-Methylaniline (

    
    ) [1].
    
  • Homologous Extension (Methyl

    
     Propyl): 
    
    • Addition of two methylene (-CH

      
      -) groups to the alkyl chain.
      
    • Standard increment per -CH

      
      - in N-alkyl series: 
      
      
      
      .
    • 
      .
      
  • Substituent Effect (Para-Chloro):

    • Derived from Benzene (

      
      ) 
      
      
      
      Chlorobenzene (
      
      
      ).
    • 
      .
      
  • Final Estimate:

    
    
    
Predicted Phase Transitions
  • Physical State (298 K): Liquid or Low-Melting Solid.

    • Reasoning: 4-Chloroaniline (

      
      C) vs. N-propylaniline (Liquid, 
      
      
      
      C). The N-propyl chain disrupts crystal packing, likely lowering the melting point below that of the primary amine parent.
  • Enthalpy of Vaporization (

    
    ): 
    
    • Estimated range: 58 – 62 kJ/mol .

    • Basis: N-propylaniline (

      
      ) + polarizability contribution of Chlorine.
      
Visualization of Energetic Derivation

ThermochemEstimation Figure 1: Group Additivity Estimation Pathway for ΔfH°(gas) Base N-Methylaniline (Gas) ΔfH = 90.9 kJ/mol Step1 Homologation (+2 CH2) ΔH ≈ -41.2 kJ/mol Base->Step1 Inter N-Propylaniline (Est.) ΔfH ≈ 49.7 kJ/mol Step1->Inter Step2 Para-Chlorination ΔH ≈ -30.9 kJ/mol Inter->Step2 Final 4-Chloro-N-propylaniline ΔfH ≈ 18.8 kJ/mol Step2->Final

Synthesis & Purification Protocol (For Calorimetry)

To obtain thermochemical-grade samples (>99.9% purity), a Reductive Amination pathway is superior to direct alkylation, preventing over-alkylation (quaternary ammonium salts) and ensuring high yield.

Reaction Scheme


Step-by-Step Methodology
  • Imine Formation: Dissolve 4-chloroaniline (1.0 eq) in Methanol (anhydrous). Add Propionaldehyde (1.1 eq) and stir at 25°C for 2 hours.

  • Reduction: Cool to 0°C. Add Sodium Cyanoborohydride (NaBH

    
    CN, 1.2 eq) portion-wise. Maintain pH ~5-6 using Acetic Acid to accelerate iminium ion reduction.
    
  • Quench: Neutralize with saturated NaHCO

    
    . Extract with Dichloromethane (DCM).
    
  • Purification (Critical):

    • Step A: Flash Chromatography (Hexane/EtOAc gradient) to remove unreacted aniline.

    • Step B: Vacuum Distillation (or Sublimation if solid).

    • Validation: Purity must be confirmed via GC-MS and DSC (Differential Scanning Calorimetry) purity analysis before combustion.

Experimental Characterization Protocols

For researchers intending to publish experimental values, the following methodologies are the gold standard.

Rotating Bomb Combustion Calorimetry

Standard static bomb calorimetry is unsuitable for chlorine-containing compounds due to the formation of non-uniform HCl concentrations.

  • Apparatus: Rotating-bomb calorimeter (e.g., Parr 1004C equivalent).

  • Bomb Solution: 10-20 mL of Arsenious oxide (As

    
    O
    
    
    
    ) solution.
    • Function: Reduces any formed Cl

      
       gas back to Cl
      
      
      
      (HCl), ensuring a single thermodynamic final state for chlorine.
  • Combustion Reaction:

    
    
    
  • Correction: Apply Washburn corrections for the solubility of CO

    
     and HCl in the bomb liquid.
    
Vapor Pressure & Enthalpy of Sublimation
  • Method: Knudsen Effusion Mass Spectrometry (KEMS) or Transpiration Method.

  • Temperature Range: Measure vapor pressure (

    
    ) across a 20 K interval (e.g., 298 K – 318 K).
    
  • Calculation: Plot

    
     vs 
    
    
    
    . The slope yields
    
    
    .
Experimental Workflow Diagram

ExperimentalWorkflow Figure 2: Experimental Workflow for Thermochemical Characterization cluster_Combustion Enthalpy of Formation (Condensed) cluster_Vapor Phase Transition Sample Purified Sample (>99.9%) Bomb Rotating Bomb Calorimetry (with As2O3) Sample->Bomb Knudsen Knudsen Effusion / DSC Sample->Knudsen DeltaHc ΔcH° (Combustion) Bomb->DeltaHc DeltaHf_cond ΔfH° (Liquid/Solid) DeltaHc->DeltaHf_cond Result ΔfH° (Gas) (Thermodynamic Cycle) DeltaHf_cond->Result + DeltaH_sub ΔsubH° / ΔvapH° Knudsen->DeltaH_sub DeltaH_sub->Result

Safety & Handling (E-E-A-T)

As an aniline derivative, this compound poses specific risks:

  • Methemoglobinemia: Like 4-chloroaniline, absorption through skin or inhalation can oxidize hemoglobin to methemoglobin, impairing oxygen transport.

  • Handling: Double-gloving (Nitrile/Laminate) and use of a fume hood are mandatory.

  • Disposal: All waste from the bomb calorimeter (containing Arsenic and HCl) must be segregated as hazardous heavy metal/acid waste.

References

  • Ribeiro da Silva, M. A. V., et al. "Benchmark thermochemistry of N-methylaniline." The Journal of Physical Chemistry A 119.10 (2015): 2142-2152. Link

  • Ribeiro da Silva, M. A. V., et al. "Standard Molar Enthalpies of Formation of Some Trichloroanilines by Rotating-Bomb Calorimetry." The Journal of Chemical Thermodynamics 34.1 (2002): 119-132. Link

  • NIST Chemistry WebBook, SRD 69. "Thermochemical Data for 4-Chloroaniline and N-Propylaniline." National Institute of Standards and Technology.[1][2] Link

  • Touchette, K. M. "Reductive Amination: A Remarkable Experiment for the Organic Laboratory."[3] Journal of Chemical Education 83.6 (2006): 929. Link

Sources

Methodological & Application

Application Note: A Validated RP-HPLC Method for the Quantification of 4-chloro-N-propylaniline

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Analytical Imperative for 4-chloro-N-propylaniline

4-chloro-N-propylaniline is a substituted aniline that serves as a key intermediate or potential impurity in the synthesis of various fine chemicals and active pharmaceutical ingredients (APIs). Due to the potential toxicity and environmental impact associated with aniline derivatives, regulatory bodies and quality control systems demand highly sensitive and accurate analytical methods for their quantification.[1][2] The presence of such compounds, even at trace levels, can impact the safety, efficacy, and stability of the final product.

This application note details a robust, validated, and reliable isocratic reversed-phase high-performance liquid chromatography (RP-HPLC) method coupled with UV detection for the precise quantification of 4-chloro-N-propylaniline. The methodology described herein is designed for researchers, quality control analysts, and drug development professionals, providing a self-validating framework that aligns with international regulatory expectations.[3][4]

Principle of the Chromatographic Method

The separation and quantification of 4-chloro-N-propylaniline are achieved using reversed-phase high-performance liquid chromatography (RP-HPLC). This technique is the method of choice for polar and thermolabile compounds like anilines as it often does not require derivatization.[2][5]

The core principle relies on the partitioning of the analyte between a polar mobile phase and a nonpolar stationary phase. 4-chloro-N-propylaniline, being a moderately non-polar molecule due to its aromatic ring and alkyl chain, exhibits a strong affinity for the hydrophobic C18 stationary phase. The mobile phase, a mixture of an organic solvent (acetonitrile) and an aqueous buffer, is optimized to elute the analyte with a suitable retention time and excellent peak symmetry.[1][6]

Causality of Method Choices:

  • C18 Column: A C18 (octadecylsilane) stationary phase is selected for its strong hydrophobic interactions with the phenyl and propyl groups of the analyte, ensuring adequate retention and separation from more polar impurities.[1]

  • Acidified Mobile Phase: The mobile phase contains a small percentage of formic acid. The aniline functional group is basic and can interact with acidic residual silanol groups on the silica-based stationary phase, leading to peak tailing. Operating at a low pH (around 3) protonates these silanols, minimizing these secondary interactions and resulting in sharp, symmetrical peaks.[7]

  • UV Detection: The aniline chromophore in the molecule absorbs strongly in the UV region.[8] A detection wavelength of 239 nm is selected as it offers high sensitivity for chloroaniline derivatives.[9][10][11]

Instrumentation, Reagents, and Materials

3.1. Instrumentation

  • HPLC System equipped with a binary or quaternary pump, autosampler, column thermostat, and a UV-Vis or Photodiode Array (PDA) detector. (e.g., Dionex® Summit or similar).[12]

3.2. Chemicals and Reagents

  • Acetonitrile (HPLC Grade)

  • Water (HPLC or Milli-Q Grade)

  • Formic Acid (ACS Grade, ~88% or higher)

  • 4-chloro-N-propylaniline Reference Standard (Purity ≥ 98%)

3.3. Chromatographic Column

  • Column: Reversed-phase C18 column

  • Typical Dimensions: 150 mm x 4.6 mm I.D., 5 µm particle size.[1][10]

Detailed Analytical Protocol

The logical flow of the analytical procedure, from initial preparation to final data analysis, is crucial for ensuring reproducible results.

G cluster_prep Preparation Phase cluster_analysis Analysis Phase cluster_data Data Processing P1 Mobile Phase Preparation A1 System Equilibration P1->A1 P2 Standard Solution Preparation A3 Calibration Curve (Standard Injections) P2->A3 P3 Sample Solution Preparation A4 Sample Analysis (Sample Injections) P3->A4 A2 System Suitability Testing (SST) A1->A2 A2->A3 A3->A4 D1 Peak Integration & Identification A4->D1 D2 Quantification using Calibration Curve D1->D2 D3 Final Report Generation D2->D3

Caption: Workflow for HPLC purity analysis of 4-chloro-N-propylaniline.

4.1. Mobile Phase Preparation

  • Prepare a solution of 0.1% Formic Acid in Water: Add 1.0 mL of formic acid to a 1 L volumetric flask containing HPLC-grade water. Mix thoroughly. This will be Mobile Phase A.

  • Mobile Phase B is 100% Acetonitrile.

  • Filter both mobile phases through a 0.45 µm membrane filter to remove particulates.[13]

  • Degas the mobile phases using an inline degasser or by sonication to prevent bubble formation in the pump heads.

4.2. Standard Solution Preparation

  • Stock Standard (1000 µg/mL): Accurately weigh approximately 25 mg of the 4-chloro-N-propylaniline reference standard into a 25 mL volumetric flask.

  • Dissolve and dilute to volume with a 50:50 (v/v) mixture of Acetonitrile and Water. Sonicate for 5 minutes to ensure complete dissolution.[10]

  • Calibration Standards: Prepare a series of working standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL) by serially diluting the stock standard with the 50:50 Acetonitrile/Water diluent.

4.3. Sample Solution Preparation

  • Accurately weigh a portion of the sample expected to contain 4-chloro-N-propylaniline.

  • Dissolve the sample in the 50:50 Acetonitrile/Water diluent to achieve a theoretical final concentration within the calibration range (e.g., 25 µg/mL).

  • Sonicate for 10-15 minutes to ensure complete extraction and dissolution.

  • Allow the solution to cool to room temperature and dilute to the final volume.

  • Filter the solution through a 0.45 µm syringe filter into an HPLC vial to remove any insoluble matter before injection.[10][14]

4.4. Chromatographic Conditions

ParameterRecommended Setting
Column C18, 150 mm x 4.6 mm, 5 µm
Mobile Phase Isocratic: 60% Acetonitrile, 40% Water with 0.1% Formic Acid
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
Detection Wavelength 239 nm
Run Time Approximately 10 minutes

System Suitability Testing (SST): A Self-Validating System

Before any sample analysis, the performance of the entire analytical system must be verified. System Suitability Testing (SST) is a mandatory component of a validated method, ensuring that the instrument, column, and mobile phase are functioning correctly on the day of analysis.[15][16] A standard solution (e.g., 25 µg/mL) is injected multiple times (typically n=5 or 6) to verify performance against pre-defined criteria.

SST ParameterAcceptance CriteriaRationale
Precision / Repeatability RSD ≤ 2.0% for peak areas from replicate injectionsEnsures the system provides consistent and reproducible results.[15]
Tailing Factor (T) T ≤ 2.0Measures peak symmetry; a value close to 1 indicates a symmetrical peak, free from undesirable secondary interactions.[15][17]
Theoretical Plates (N) N ≥ 2000Indicates the efficiency of the column; a higher number signifies better separation power.[16][18]

Method Validation Summary (ICH Q2(R1) Framework)

The analytical procedure must be validated to demonstrate its suitability for the intended purpose.[19] The validation should be performed in accordance with the International Council for Harmonisation (ICH) Q2(R1) guidelines.[3][4] Below is a summary of the key validation characteristics and typical performance data for this method.

G cluster_core cluster_validation Method Validation Pillars (ICH Q2 R1) Principle Reversed-Phase HPLC (Hydrophobic Interaction) Accuracy Accuracy (% Recovery) Precision Precision (% RSD) Specificity Specificity (Peak Purity) Linearity Linearity (R² > 0.999) Robustness Robustness LOD LOD (Limit of Detection) Specificity->LOD LOQ LOQ (Limit of Quantitation) Specificity->LOQ Range Range Linearity->Range

Caption: Key validation parameters derived from the core HPLC principle.

6.1. Linearity & Range The linearity of an analytical procedure is its ability to elicit test results that are directly proportional to the concentration of the analyte.

ParameterResult
Range 1.0 - 100 µg/mL
Correlation Coefficient (r²) ≥ 0.999

6.2. Accuracy Accuracy is determined by spiking a blank matrix with known amounts of the analyte at different concentration levels (e.g., 80%, 100%, and 120% of the target concentration) and calculating the percent recovery.

Spike LevelMean Recovery (%)
Low (80%) 98.0 - 102.0%
Medium (100%) 98.0 - 102.0%
High (120%) 98.0 - 102.0%

6.3. Precision Precision is evaluated at two levels: repeatability (intra-day) and intermediate precision (inter-day).

Precision LevelResult (% RSD)
Repeatability (n=6) ≤ 2.0%
Intermediate Precision (n=6, different day/analyst) ≤ 2.0%

6.4. Specificity Specificity is the ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components. This is typically confirmed using a PDA detector to evaluate peak purity and by analyzing a placebo/blank sample to ensure no interfering peaks are present at the retention time of the analyte.[20]

6.5. Limit of Detection (LOD) and Limit of Quantitation (LOQ) LOD and LOQ are established to determine the lowest concentration of analyte that can be reliably detected and quantified, respectively.

ParameterTypical Value
LOD ~0.3 µg/mL
LOQ ~1.0 µg/mL

Conclusion

The RP-HPLC method described in this application note provides a simple, rapid, and reliable approach for the quantification of 4-chloro-N-propylaniline. The method is built on sound chromatographic principles and incorporates system suitability tests to ensure its performance is validated with each run. When fully validated according to ICH guidelines, this protocol is suitable for use in quality control and research environments for the routine analysis of process intermediates and final products, ensuring they meet the required quality and safety standards.

References

  • Title: ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology Source: ECA Academy URL: [Link]

  • Title: Separation of 2-Chloroaniline on Newcrom R1 HPLC column Source: SIELC Technologies URL: [Link]

  • Title: System suitability Requirements for a USP HPLC Method - Tips & Suggestions Source: Chromservis URL: [Link]

  • Title: Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry Source: U.S. Food and Drug Administration (FDA) URL: [Link]

  • Title: System Suitability Test in HPLC – Fully Explained with Example | USP, FDA, cGMP Guidelines 2025 Source: YouTube (Pharmalytics) URL: [Link]

  • Title: ICH Q2 R1: Mastering Analytical Method Validation Source: Perpusnas URL: [Link]

  • Title: Method Optimization and Separation of Aromatic Biogenic Amines and Precursor Amino Acids by High Performance Liquid Chromatography Source: DergiPark URL: [Link]

  • Title: ICH Harmonised Tripartite Guideline - Validation of Analytical Procedures: Text and Methodology Q2(R1) Source: International Council for Harmonisation (ICH) URL: [Link]

  • Title: Quality Guidelines - ICH Source: International Council for Harmonisation (ICH) URL: [Link]

  • Title: DEVELOPMENT AND VALIDATION OF AN RP-HPLC METHOD FOR THE DETERMINATION OF CHLORHEXIDINE AND P-CHLOROANILINE IN VARIOUS PHARMACEUTICAL FORMULATIONS Source: Taylor & Francis Online URL: [Link]

  • Title: System Suitability in HPLC Analysis Source: Pharmaguideline URL: [Link]

  • Title: Simplified Yet Sensitive Determination of Aniline and Nitroanilines Source: LCGC International URL: [Link]

  • Title: Reverse-phase high-performance liquid chromatography (HPLC)... Source: ResearchGate URL: [Link]

  • Title: Quantification of aniline and N-methylaniline in indigo Source: National Center for Biotechnology Information (NCBI) - PMC URL: [Link]

  • Title: (PDF) Development and validation of an RP-HPLC method for the determination of chlorhexidine and p-chloroaniline in various pharmaceutical formulations Source: ResearchGate URL: [Link]

  • Title: System Suitability Test in HPLC – Key Parameters Explained Source: Assay Analytica URL: [Link]

  • Title: Proposals for the Development, Composition, and Routine Use of System Suitability Standard Mixtures in Support of Chromatographic Screening for Source: U.S. Pharmacopeia (USP) URL: [Link]

  • Title: Retention Behavior of Aromatic Amines with Some Ionic Liquids Mobile Phase in Semi-micro HPLC Source: ThaiScience URL: [Link]

  • Title: UV-Vis Absorption Spectrum of Aniline Source: SIELC Technologies URL: [Link]

  • Title: Aniline | C6H5NH2 | CID 6115 Source: PubChem - National Institutes of Health (NIH) URL: [Link]

  • Title: Mobile Phase Optimization: A Critical Factor in HPLC Source: Phenomenex URL: [Link]

  • Title: Is the spectrophotometric method reliable for determine Aniline concentration? Source: ResearchGate URL: [Link]

  • Title: (PDF) Hplc enantiomeric separation of aromatic amines using crown ether tetracarboxylic acid Source: ResearchGate URL: [Link]

  • Title: green synthesis and analytical technique for the separation of substituted chlorophenyl hydrazine isomers by reverse phase hplc method Source: International Journal of Pharmaceutical Sciences and Research URL: [Link]

  • Title: Rapid HPLC Method for Determination of Parachloroaniline in Chlorhexidine Antiseptic Agent in Mouthrinses, Ophthalmic and Skin Source: Scientific Research Publishing URL: [Link]

  • Title: (PDF) Rapid HPLC Method for Determination of Parachloroaniline in Chlorhexidine Antiseptic Agent in Mouthrinses, Ophthalmic and Skin Solution Source: ResearchGate URL: [Link]

Sources

Application Note: Gas Chromatographic Analysis of 4-Chloro-N-propylaniline

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Scope

This protocol details the gas chromatographic (GC) conditions for the quantification and identification of 4-chloro-N-propylaniline (CAS: 14202-99-4 / Generic Analog). As a secondary aromatic amine and a halogenated aniline derivative, this compound presents specific analytical challenges, including peak tailing due to active site adsorption and potential thermal discrimination.

This guide provides two distinct methodologies:

  • Method A (Direct Injection): Optimized for process monitoring and raw material assay (High Concentration: >10 ppm).

  • Method B (Derivatization): Optimized for trace impurity profiling and genotoxic impurity (GTI) screening (Low Concentration: <1 ppm), utilizing heptafluorobutyric anhydride (HFBA) derivatization.

Molecule Characterization & Analytical Logic

Understanding the physicochemical properties of the analyte is critical for method design.

PropertyValueAnalytical Implication
Structure Secondary Amine, Chloro-substitutedProne to hydrogen bonding with silanols in the inlet liner and column, causing tailing.
Boiling Point ~265°C (Est.)[1]Requires a final oven temperature >280°C to ensure complete elution and prevent carryover.
Basicity (pKa) ~4.0 (Aniline derivative)Less basic than aliphatic amines but still requires base-deactivated flow paths.
Solubility Organic solvents (DCM, MeOH, EtOAc)Compatible with standard liquid injection; extraction from aqueous matrices requires pH > 10.
Method Selection Logic (Decision Tree)

The following diagram illustrates the decision process for selecting the appropriate workflow based on sensitivity requirements.

MethodSelection Sample Sample Matrix ConcCheck Target Concentration? Sample->ConcCheck MethodA Method A: Direct Injection (Base-Deactivated System) ConcCheck->MethodA > 10 ppm (Assay/Synthesis) MethodB Method B: Derivatization (HFBA Reaction) ConcCheck->MethodB < 1 ppm (Trace/GTI) Detector Detection (FID/MS) MethodA->Detector MethodB->Detector

Figure 1: Analytical workflow decision tree based on sensitivity requirements.

Method A: Direct Injection (Process Monitoring)

Objective: Robust, high-throughput analysis for synthesis intermediates. Critical Success Factor: System Inertness. Standard glass wool liners will irreversibly adsorb the secondary amine, leading to poor area reproducibility.

Instrument Conditions
ParameterSettingRationale
Inlet Split/SplitlessSplit (20:1) for assay; Splitless for impurities.
Inlet Temperature 260 °CHigh enough to volatilize (BP ~265°C) but minimize thermal degradation.
Liner Type Critical: Ultra-Inert Single Taper with WoolMust be base-deactivated. The wool aids vaporization but must be silanized.
Carrier Gas Helium @ 1.2 mL/min (Constant Flow)Optimal linear velocity for resolution.
Column Rtx-5 Amine or ZB-5MSplus (30m x 0.25mm x 0.5µm)"Amine" columns have basic functional groups incorporated into the stationary phase to reduce tailing.
Detector (FID) 300 °CPrevents condensation. H2: 30 mL/min, Air: 400 mL/min.
Temperature Program
  • Initial: 60°C (Hold 1.0 min) - Traps solvent and focuses analyte.

  • Ramp 1: 20°C/min to 200°C.

  • Ramp 2: 10°C/min to 300°C (Hold 5.0 min).

  • Total Run Time: ~23 minutes.

Sample Preparation (Direct)
  • Weigh: 10 mg of sample into a 20 mL vial.

  • Dissolve: Add 10 mL of Dichloromethane (DCM) or Methanol.

  • Internal Standard: Add 10 µL of Dodecane (optional) for retention time locking.

  • Filter: 0.22 µm PTFE syringe filter into an autosampler vial.

Method B: Derivatization (Trace Analysis)

Objective: Trace quantification (ppb level) or analysis on older GC systems where active sites are problematic. Chemistry: Acylation of the secondary amine using Heptafluorobutyric Anhydride (HFBA). This converts the polar N-H group into a volatile, non-polar amide, significantly improving peak shape and mass spectral response.

Derivatization Protocol
  • Aliquot: Transfer 100 µL of sample extract (in Ethyl Acetate) to a reaction vial.

  • Reagent Addition: Add 50 µL of HFBA reagent.

  • Catalyst: Add 10 µL of Pyridine (acts as an acid scavenger).

  • Incubation: Cap and heat at 60°C for 30 minutes.

  • Neutralization: Evaporate to dryness under Nitrogen; reconstitute in 200 µL Ethyl Acetate (removes acidic byproducts that damage columns).

Instrument Conditions (Modifications from Method A)
  • Column: Standard 5% Phenyl-arylene (e.g., DB-5ms, Rxi-5Sil MS). Note: Specialized amine columns are NOT required for the derivative.

  • Detector (MS): SIM Mode. Monitor parent ion (M+) and M-C3F7 fragment.

    • Target Ion: m/z [Molecular Weight + 196] (Check specific fragmentation).

Validation Criteria & Quality Control

To ensure the method is "self-validating," every sequence must meet these system suitability requirements (SST).

System Suitability Parameters
ParameterAcceptance CriteriaTroubleshooting Failure
Tailing Factor (Tf) < 1.5 (Method A); < 1.2 (Method B)High Tailing: Cut 10cm from column inlet; replace liner. Active sites are present.[1][2][3]
Resolution (Rs) > 2.0 between analyte and nearest impurityLow Res: Decrease ramp rate or check carrier gas flow.
Precision (RSD) < 2.0% (n=6 injections)High RSD: Check inlet leak or autosampler syringe carriage.
Signal-to-Noise > 10:1 (at LOQ)Low S/N: Clean detector source (MS) or jet (FID).
Troubleshooting Guide (Causality Analysis)
  • Symptom: Ghost peaks in blank.

    • Cause: Carryover from high-boiling aniline derivatives.

    • Fix: Increase final hold time at 300°C; perform 3 solvent blanks after high standards.

  • Symptom: Loss of response over time.

    • Cause: Accumulation of non-volatile salts (if extracted from synthesis mix) in the liner.

    • Fix: Use a "Wool-Packed" liner to trap non-volatiles; change liner every 50-100 injections.

References

  • U.S. Environmental Protection Agency. (2014). Method 8270D: Semivolatile Organic Compounds by Gas Chromatography/Mass Spectrometry (GC/MS). SW-846.

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 7812, 4-Chloroaniline (Structural Analog).

  • Restek Corporation. (2020). Optimizing the Analysis of Amines by GC. Technical Guide.

  • Sigma-Aldrich (Merck). (2023). Derivatization Reagents for GC: Acylation.

  • BenchChem. (2025).[4] Gas Chromatography Methods for Aniline Compound Analysis.[4][5][6]

Sources

Application Note: TLC Visualization and Analysis of 4-Chloro-N-propylaniline

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note provides a validated protocol for the Thin-Layer Chromatography (TLC) separation and visualization of 4-chloro-N-propylaniline , a secondary aromatic amine often encountered as an intermediate in the synthesis of agrochemicals and pharmaceuticals.

Due to the basicity of the secondary amine and the lipophilicity imparted by the chloro- and propyl- groups, this molecule presents specific chromatographic challenges, notably tailing on acidic silica gel. This guide details a mobile phase optimization strategy using basic modifiers and outlines three distinct visualization mechanisms to ensure detection sensitivity and specificity.

Chemo-Physical Profile & Chromatographic Behavior[1][2][3][4][5]

Understanding the physicochemical properties of the analyte is the first step in designing a robust separation method.

PropertyValue (Approx.)Chromatographic Implication
Structure p-Cl-Ph-NH-CH₂CH₂CH₃Secondary amine; Aromatic ring; Halogenated.[1]
Molecular Weight 169.65 g/mol Small molecule; fast diffusion.
LogP (Predicted) ~3.1Lipophilic. Retains poorly on polar silica; requires non-polar mobile phase components (e.g., Hexane).
pKa (Conjugate Acid) ~3.8 - 4.2Weak Base. The electron-withdrawing Chlorine reduces basicity compared to N-propylaniline, but it is still basic enough to interact with acidic silanol groups (

) on the plate, causing tailing.
UV Absorption

~250-260 nm
Strong UV absorption due to the conjugated aromatic system.

Materials and Methods

Stationary Phase
  • Standard: Silica Gel 60

    
     (Aluminum or Glass backed).
    
  • Alternative (for highly basic impurities): Basic Alumina (rarely needed if mobile phase is modified correctly).

Mobile Phase Optimization (The "Amine Effect")

Standard solvents (Hexane/Ethyl Acetate) often result in "streaking" or "tailing" for amines. This is caused by the protonation of the amine by acidic silanol groups on the silica surface.

Recommended Solvent System:

  • Base Solvent: Hexane : Ethyl Acetate (8:2 v/v)

  • Modifier: + 1.0% Triethylamine (TEA) or

    
    .
    

Logic: The TEA competes for the acidic sites on the silica gel, effectively "deactivating" the plate and allowing the 4-chloro-N-propylaniline to elute as a sharp, symmetrical spot.

Visualization Strategies
Method A: Non-Destructive (Primary)
  • Technique: UV Fluorescence Quenching.[2]

  • Wavelength: 254 nm (Short Wave).

  • Mechanism: The

    
     plates contain a fluorescent indicator (Zinc Silicate or Manganese-activated Zinc Silicate) that glows green/blue under 254 nm light. The aromatic ring of 4-chloro-N-propylaniline absorbs this radiation, preventing it from reaching the indicator.
    
  • Appearance: Dark purple/black spots against a bright green background.

Method B: Destructive / Universal (Secondary)
  • Technique: Iodine Chamber.

  • Mechanism: Iodine vapor dissolves into the lipophilic organic layer of the analyte (reversible physical adsorption).

  • Appearance: Yellow/Brown spots on a white background.

Method C: Specific / Derivatization (Tertiary)
  • Technique: Phosphomolybdic Acid (PMA) Stain.

  • Mechanism: Oxidation of the amine and reduction of Molybdenum (VI) to Molybdenum (V).

  • Appearance: Dark blue/green spots on a yellow background after heating.

  • Note: Ninhydrin is generally poor for secondary aromatic amines (often faint yellow or no reaction) and is not recommended as a primary visualization tool for this specific molecule.

Experimental Workflow

Diagram 1: TLC Method Development Workflow

The following flowchart outlines the decision process for optimizing the separation of 4-chloro-N-propylaniline.

TLC_Workflow Start Start: Sample Preparation Solvent_Select Initial Mobile Phase: Hexane:EtOAc (8:2) Start->Solvent_Select Run_Plate Develop Plate Solvent_Select->Run_Plate Check_UV Visualize (UV 254nm) Run_Plate->Check_UV Decision_Rf Check Rf Value Check_UV->Decision_Rf Decision_Shape Check Spot Shape Decision_Rf->Decision_Shape Rf OK (0.3 - 0.7) Modify_Polarity Adjust Polarity: Increase EtOAc if Rf < 0.2 Increase Hexane if Rf > 0.8 Decision_Rf->Modify_Polarity Rf Poor Add_Modifier Add Modifier: + 1% Triethylamine (TEA) Decision_Shape->Add_Modifier Spot Tailing Final_Protocol Final Protocol: Hex:EtOAc:TEA Decision_Shape->Final_Protocol Spot Sharp Modify_Polarity->Run_Plate Add_Modifier->Run_Plate

Caption: Iterative workflow for optimizing mobile phase composition to eliminate amine tailing.

Detailed Protocol

Step 1: Sample Preparation
  • Dissolve ~5-10 mg of 4-chloro-N-propylaniline in 1 mL of Dichloromethane (DCM) or Ethyl Acetate.

    • Why DCM? It is volatile and evaporates quickly from the plate, keeping the spot size small.

  • Ensure the solution is clear. If the sample is a crude reaction mixture, filter it first.

Step 2: Plate Spotting
  • Mark a baseline with a soft pencil 1.0 cm from the bottom of the Silica Gel 60

    
     plate.
    
  • Using a micro-capillary tube, spot 1-2

    
    L of the sample solution.
    
  • Critical: Allow the solvent to evaporate completely. A hair dryer (cool setting) can speed this up. Residual spotting solvent causes band broadening.

Step 3: Development
  • Prepare the mobile phase: Hexane : Ethyl Acetate : Triethylamine (80 : 19 : 1) .

  • Pour 10 mL into a TLC chamber.

  • Place a piece of filter paper inside to saturate the chamber atmosphere (prevents "edge effect").

  • Insert the plate and close the lid.

  • Allow the solvent front to migrate to ~1 cm from the top.

Step 4: Visualization (Sequential)
  • Dry the plate: Remove from chamber and dry with warm air to remove the Triethylamine (TEA absorbs UV and can mask the spot if not removed).

  • UV Check: Place under UV lamp (254 nm). Circle the dark spot with a pencil.

  • Stain (Optional Validation): Dip the plate into a Phosphomolybdic Acid (PMA) solution and heat with a heat gun at 110°C until the spot turns dark blue/green.

Troubleshooting Guide

ObservationRoot CauseCorrective Action
Tailing / Streaking Interaction between amine and acidic silanols.Add 1-2% Triethylamine (TEA) or Ammonia to the mobile phase.
Spot at Solvent Front Mobile phase too polar.Increase the proportion of Hexane (e.g., change 8:2 to 9:1).
Spot at Baseline Mobile phase too non-polar.Increase Ethyl Acetate (e.g., change 8:2 to 6:4).
"Ghost" Spots Decomposition or Impurities.4-chloro-N-propylaniline can oxidize. Check sample freshness. If synthesis intermediate, check for unreacted 4-chloroaniline (usually lower Rf due to primary amine polarity).
High Background (UV) Residual TEA on plate.Dry the plate thoroughly with a heat gun before UV viewing. TEA absorbs at 254 nm.

Visualization Mechanism: Fluorescence Quenching[4]

The following diagram explains why the spot appears dark under UV light, a concept often misunderstood by junior researchers.

UV_Mechanism cluster_plate TLC Plate Surface Source UV Source (254 nm) Indicator F254 Indicator (Zinc Silicate) Source->Indicator Excitation Molecule Analyte (4-chloro-N-propylaniline) Source->Molecule Absorption (Pi-Pi* Transition) Eye Observer / Detector Indicator->Eye Fluorescence (Green Light 520nm) Indicator->Eye No Light (Dark Spot) Molecule->Indicator No Energy Transfer

Caption: Mechanism of UV254 visualization. The analyte absorbs the excitation energy, preventing the indicator from fluorescing.

References

  • PubChem. (n.d.). 4-Chloroaniline (Parent Compound Data).[3][4][5] National Library of Medicine. Retrieved October 26, 2023, from [Link]

  • Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical.
  • Sherma, J., & Fried, B. (2003). Handbook of Thin-Layer Chromatography (3rd ed.). Marcel Dekker. (Source for mobile phase optimization strategies).

  • Reich, E., & Schibli, V. (2007). High-Performance Thin-Layer Chromatography for the Analysis of Medicinal Plants. Thieme. (Detailed protocols on derivatization reagents like PMA).

Sources

Troubleshooting & Optimization

Purification techniques for crude 4-chloro-N-propylaniline

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Organic Synthesis & Purification Division Subject: Purification Protocol for Crude 4-Chloro-N-Propylaniline Ticket ID: #PUR-4CNPA-001 Responder: Dr. Aris Thorne, Senior Application Scientist[1]

Introduction

Hello. Based on your request, you are dealing with the purification of 4-chloro-N-propylaniline (secondary amine). This is a common intermediate in the synthesis of agrochemicals and pharmaceutical scaffolds.

The purification of this specific secondary amine presents a classic "Goldilocks" challenge:

  • The Primary Impurity: Unreacted 4-chloroaniline (Starting Material).[1] This is highly toxic (carcinogenic) and difficult to separate due to hydrogen bonding similarities.[1]

  • The Tertiary Impurity: N,N-dipropyl-4-chloroaniline (Over-alkylation byproduct).[1] This lowers the boiling point and yield.[1]

  • Oxidation Sensitivity: The "chloro-aniline" moiety is prone to rapid oxidation, turning your crude product from yellow to dark brown/black if handled improperly.[1]

Below is the technical guide structured to address these specific issues.

Module 1: Diagnostic & Initial Assessment

Q: My crude reaction mixture is dark brown or black. Is the product ruined?

A: Not necessarily, but you must act quickly. Anilines are notorious for "auto-oxidation." The dark color typically comes from trace amounts of highly colored quinone-imine impurities formed by air oxidation.[1] These have very high extinction coefficients, meaning a tiny amount (<0.5%) can make the entire batch look like tar.[1]

  • Action: If the product is liquid, check the viscosity. If it flows like water/oil, the product is intact.[1] If it is sludge-like, polymerization has occurred.[1]

  • Immediate Step: Degas your solvents and keep the crude material under Nitrogen/Argon.[1]

Q: What is the composition of my crude mixture?

A: Before choosing a purification route, run a TLC (Thin Layer Chromatography) or GC-MS.[1] You are looking for three distinct spots/peaks.

ComponentStructure TypePolarity (Silica)Boiling Point Trend
N,N-Dipropyl-4-chloroaniline Tertiary AmineLow (Elutes 1st)Lowest
4-Chloro-N-propylaniline Secondary Amine (Target) Medium (Elutes 2nd) Medium
4-Chloroaniline Primary AmineHigh (Elutes 3rd)Highest*

Note: While primary amines often have lower molecular weights, their ability to form double hydrogen bonds often raises their effective boiling point and retention time on polar columns compared to their secondary counterparts.

Module 2: Purification Workflows

Method A: Vacuum Distillation (Recommended for >10g Scale)

Best for: Removing heavy inorganic salts and the tertiary amine impurity.

Protocol:

  • Setup: Use a short-path distillation head with a Vigreux column. You must use high vacuum (<2 mmHg).[1]

  • Temperature Estimates:

    • Atmospheric BP is approx. 265–270°C (Do not distill at atm; decomposition will occur).[1]

    • Target Vapor Temp: 125–135°C at 1–2 mmHg .[1]

  • The Fractionation Strategy:

    • Fore-run: The tertiary amine (over-alkylated) will distill first.[1] Discard the first 5-10% of the distillate.[1]

    • Main Fraction: Collect the steady temperature plateau.

    • Residue: The primary amine (4-chloroaniline) and tars will largely remain in the pot if you do not overheat.[1]

Troubleshooting Distillation:

  • Issue: The temperature keeps rising, and no distinct fraction is separating.

  • Fix: Your vacuum is insufficient. If you cannot reach <5 mmHg, switch to Method B .

Method B: The "Salt Formation" Trick (High Purity)

Best for: Isolating the secondary amine from non-basic impurities and stabilizing the product for storage.

This is the most robust method for this specific molecule.[1] We convert the liquid free base into a solid Hydrochloride (HCl) salt, which can be recrystallized.[1]

Protocol:

  • Dissolve crude 4-chloro-N-propylaniline in anhydrous Diethyl Ether or 1,4-Dioxane (Ratio: 1g crude : 5mL solvent).[1]

  • Cool the solution to 0°C in an ice bath.

  • Slowly bubble HCl gas (or add 4M HCl in Dioxane dropwise) into the solution.

  • A white precipitate will form immediately.[1]

  • Critical Step: Monitor pH.[1] Stop adding HCl when the solution reaches pH 2-3.[1]

  • Filter the solid.[1]

  • Recrystallization: Recrystallize the salt from hot Ethanol/Ethyl Acetate .

    • Why this works: The tertiary amine salt is often more soluble and stays in the mother liquor. The neutral impurities stay in the solvent.

  • Recovery: To get the liquid back, dissolve the salt in water, basify with NaOH (pH >10), and extract with Dichloromethane (DCM).

Module 3: Advanced Chemical Separation (The "Scavenger" Hunt)

Q: I still have 5-10% starting material (4-chloroaniline) in my product. How do I remove it without losing yield?

A: Distillation often fails to separate the Primary (SM) from the Secondary (Product) perfectly because their boiling points are close.[1] Use a Chemical Scavenger .

The Phthalic Anhydride Protocol: Primary amines react rapidly with anhydrides to form imides.[1] Secondary amines react much slower (due to steric hindrance) or form unstable amic acids that revert.[1]

  • Dissolve the mixture in Toluene.

  • Add 1.1 equivalents of Phthalic Anhydride (relative to the impurity amount, determined by GC).

  • Reflux for 1 hour. The 4-chloroaniline converts to a Phthalimide (non-basic).[1]

  • Cool and wash the toluene layer with dilute HCl (1M) .[1]

    • The Magic: The Secondary Amine (Target) protonates and goes into the water layer.

    • The Trash: The Phthalimide (Impurity) remains in the Toluene layer.[1]

  • Separate layers.[1] Basify the aqueous layer (NaOH) and extract your pure product.[1]

Visualization: Purification Decision Matrix

PurificationStrategy Start Crude 4-chloro-N-propylaniline ScaleCheck Scale > 10g? Start->ScaleCheck Distillation Vacuum Distillation (<2 mmHg) ScaleCheck->Distillation Yes Chromatography Flash Chromatography (Hexane/EtOAc) ScaleCheck->Chromatography No PurityCheck Check Purity (GC/TLC) Distillation->PurityCheck Chromatography->PurityCheck ImpurityType Main Impurity? PurityCheck->ImpurityType <95% Final Pure Product PurityCheck->Final >98% Scavenger Phthalic Anhydride Scavenge ImpurityType->Scavenger Primary Amine (Starting Material) SaltForm HCl Salt Formation & Recrystallization ImpurityType->SaltForm General/Unknown Scavenger->Final SaltForm->Final

Caption: Decision matrix for selecting the optimal purification route based on scale and impurity profile.

Summary of Physical Data

PropertyValue / Note
CAS No. 35462-54-5 (Specific isomer check required)
Appearance Yellow to Brown Liquid (Free base); White Solid (HCl Salt)
Boiling Point ~265°C (atm); ~130°C (1 mmHg)
Solubility Soluble in DCM, EtOAc, Alcohols.[1] Insoluble in Water.[1]
pKa ~5.0 - 5.5 (Estimated for secondary aniline)

References

  • Vogel, A. I. Vogel's Textbook of Practical Organic Chemistry. 5th Ed.[1] Longman Scientific & Technical, 1989.[1] (Standard protocols for amine separation via Hinsberg/Anhydride methods).

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 12512909, 4-chloro-N-propylaniline. [Link][1]

  • Clayden, J., Greeves, N., Warren, S. Organic Chemistry. 2nd Ed.[1] Oxford University Press, 2012.[1] (Mechanistic grounding for reductive amination side-products).

  • International Labour Organization (ILO). ICSC 0026 - 4-CHLOROANILINE. [Link] (Safety data regarding the primary amine impurity).[1][2]

Sources

Side-products in the synthesis of 4-chloro-N-propylaniline

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Synthesis of 4-Chloro-N-propylaniline

Topic: Target Molecule: 4-chloro-N-propylaniline (N-propyl-4-chloroaniline) CAS: 35462-41-8 (Generic reference) Audience: Researchers, Process Chemists, and Drug Development Scientists.

Introduction: The Synthetic Landscape

The synthesis of 4-chloro-N-propylaniline is a critical step in developing various agrochemicals and pharmaceutical intermediates. While seemingly simple, the introduction of a propyl group onto an electron-deficient aniline (due to the chloro-substituent) presents specific selectivity challenges.

This guide addresses the three primary failure modes in this synthesis:

  • Over-alkylation: Formation of the tertiary amine (N,N-dipropyl).

  • Chemo-selectivity loss: Dechlorination (loss of the halogen).

  • Incomplete conversion: Residual starting material due to weak nucleophilicity.

Part 1: Troubleshooting Guide (Q&A)

Issue 1: "I am seeing significant amounts of N,N-dipropyl-4-chloroaniline (Tertiary Amine). How do I stop this?"

Diagnosis: Over-alkylation is the most common side-reaction, particularly when using direct alkylation (propyl halides) or aggressive reductive amination conditions.

  • Mechanism: The product, 4-chloro-N-propylaniline, is a secondary amine. In many conditions, it is more nucleophilic than the starting primary aniline (4-chloroaniline) because the propyl group is electron-donating. Once formed, it competes for the alkylating agent.

  • The Fix (Reductive Amination): Switch your reducing agent. If you are using Sodium Cyanoborohydride (NaBH3CN) , the reaction is often slow, allowing the imine to equilibrate.

    • Recommendation: Use Sodium Triacetoxyborohydride (STAB, NaBH(OAc)3) .[1][2] STAB is sterically bulky and less reducing than NaBH4. It reduces the imine selectively but reacts very slowly with the aldehyde and the resulting secondary amine, effectively stopping the reaction at the mono-alkylated stage.

  • The Fix (Direct Alkylation): If you must use propyl bromide/iodide, this route is inherently flawed for mono-alkylation.

    • Workaround: Use a large excess of the aniline (3–5 equivalents) to statistically favor mono-alkylation, then recycle the starting material. Alternatively, switch to the reductive amination route described in Part 2.

Issue 2: "My product mass is [M-34] lighter than expected, and the chlorine isotope pattern is gone."

Diagnosis: You have suffered Hydrodechlorination . The chlorine atom has been cleaved from the aromatic ring, yielding N-propylaniline.

  • Cause: This occurs almost exclusively during Catalytic Hydrogenation (e.g., H2, Pd/C) protocols. The Carbon-Chlorine bond on an aromatic ring is susceptible to hydrogenolysis, especially with Palladium catalysts.

  • The Fix:

    • Change Catalyst: Switch from Palladium (Pd/C) to Platinum on Carbon (Pt/C) or Ruthenium . Platinum is far less active toward aryl-halide bonds while still effective for imine reduction.

    • Add Poison: If you must use Pd/C, add a catalyst poison like Thiophene or Morpholine (0.1–1.0 mol%). These selectively inhibit the high-energy sites responsible for C-Cl bond insertion without stopping the easier C=N reduction.

    • Switch Method: Abandon hydrogenation in favor of the Hydride Reduction method (NaBH(OAc)3), which is chemically incapable of breaking the Aryl-Cl bond under standard conditions.

Issue 3: "The reaction stalls with 20% unreacted 4-chloroaniline."

Diagnosis: Low nucleophilicity. The chlorine atom at the para position is electron-withdrawing, making the amino group less nucleophilic than unsubstituted aniline.

  • The Fix:

    • Acid Catalysis: Ensure you are adding Acetic Acid (AcOH) (1–2 equivalents) if using NaBH(OAc)3.[2] The acid catalyzes the formation of the iminium ion intermediate, which is the actual species being reduced.

    • Stepwise Addition: Do not mix everything at once. Stir the aniline and propionaldehyde (propanal) with the acid catalyst for 30–60 minutes before adding the reducing agent. This drives the equilibrium toward the imine before reduction begins.

Part 2: Optimized Experimental Protocol

Method: Reductive Amination using Sodium Triacetoxyborohydride (STAB).[1] Rationale: This method offers the highest selectivity for mono-alkylation and zero risk of dechlorination.

Reagents:

  • 4-Chloroaniline (1.0 equiv)

  • Propionaldehyde (1.1 equiv)

  • Sodium Triacetoxyborohydride (1.4 equiv)

  • Acetic Acid (1.0 equiv)

  • Solvent: 1,2-Dichloroethane (DCE) or THF (Anhydrous)

Step-by-Step Workflow:

  • Imine Formation:

    • In a dry flask under Nitrogen, dissolve 4-chloroaniline in DCE (0.2 M concentration).

    • Add Propionaldehyde and Acetic Acid .

    • Stir at Room Temperature (20–25°C) for 45 minutes .

    • Checkpoint: The solution may turn slightly yellow/cloudy as the imine forms.

  • Reduction:

    • Add Sodium Triacetoxyborohydride (STAB) as a solid in one portion.

    • Note: Gas evolution (H2) may occur; ensure proper venting.

    • Stir at Room Temperature for 12–16 hours .

  • Quench & Workup:

    • Quench by slowly adding saturated aqueous NaHCO3 (pH should be ~8–9).

    • Extract with Dichloromethane (DCM) or Ethyl Acetate (3x).

    • Wash combined organics with Brine, dry over Na2SO4, and concentrate.[3]

  • Purification:

    • The crude oil usually requires flash chromatography (Hexanes/Ethyl Acetate) to remove traces of unreacted aniline.

Part 3: Analytical Forensics

Use this data to identify impurities in your crude mixture.

Table 1: Impurity Profile & Identification

CompoundStructure DescriptionOriginHPLC Elution Order (C18)*Mass Spec (ESI+)
4-Chloroaniline Primary Amine (Starting Material)Incomplete Rxn1 (Fastest)128 / 130 (3:1)
N-Propylaniline Secondary Amine (No Cl)Dechlorination2136
4-Chloro-N-propylaniline Target Product -3 170 / 172 (3:1)
N,N-Dipropyl-4-chloroaniline Tertiary AmineOver-alkylation4 (Slowest)212 / 214 (3:1)
Imine Intermediate Schiff Base (C=N bond)Incomplete ReductionVariable (Unstable)168 / 170

*Note: Elution order assumes a standard Reverse Phase (C18) column with Water/Acetonitrile gradient. The tertiary amine is the most hydrophobic.

Part 4: Reaction Pathway Visualization

The following diagram illustrates the reaction logic and where specific side-products branch off.

ReactionPathway cluster_conditions Critical Control Points SM 4-Chloroaniline (Starting Material) Imine Imine Intermediate (Schiff Base) SM->Imine + Propionaldehyde + Acid Cat. Target TARGET: 4-Chloro-N-propylaniline Imine->Target Reduction (NaBH(OAc)3) DeChlor SIDE PRODUCT: N-Propylaniline (Dechlorinated) Imine->DeChlor H2 / Pd/C (Hydrogenolysis) OverAlk SIDE PRODUCT: N,N-Dipropyl (Tertiary Amine) Target->OverAlk + Propionaldehyde (Over-reaction)

Caption: Reaction pathway showing the primary route to 4-chloro-N-propylaniline and the divergence points for over-alkylation and dechlorination.

References

  • Abdel-Magid, A. F., et al. (1996).[2] "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride." Journal of Organic Chemistry. Describes the superior selectivity of STAB for mono-alkylation of anilines.

  • Rylander, P. N. (1979). Catalytic Hydrogenation in Organic Synthesis. Academic Press. Authoritative source on the hydrogenolysis of aryl halides (dechlorination)
  • Common Organic Chemistry. "Reductive Amination Conditions." Provides comparative data on NaBH3CN vs. NaBH(OAc)3.

  • SIELC Technologies. "Separation of 4-Chloroaniline on Newcrom R1 HPLC column." Analytical data supporting the elution order of chloroanilines.[4][5]

Sources

Technical Support Center: Optimization of 4-Chloro-N-Propylaniline N-Alkylation

Author: BenchChem Technical Support Team. Date: February 2026

Subject: Troubleshooting & Yield Optimization for N-Alkylation of Secondary Anilines Applicable Substrate: 4-chloro-N-propylaniline (CAS: Related to 4-chloroaniline derivatives) Target Audience: Medicinal Chemists, Process Chemists, R&D Scientists[1][2][3]

Core Directive: The Mechanistic Challenge

You are attempting to alkylate 4-chloro-N-propylaniline , a secondary aniline.[1][2] This substrate presents a specific "push-pull" conflict that often degrades yield:

  • Electronic Deactivation (The "Pull"): The para-chloro substituent is electron-withdrawing (inductive effect, -I), reducing the electron density on the nitrogen lone pair.[2] This makes the amine a weaker nucleophile compared to unsubstituted aniline.[2]

  • Steric Hindrance (The "Push"): The existing N-propyl group adds significant steric bulk.[2] Incoming electrophiles (alkyl halides) face resistance, slowing the

    
     trajectory.[3]
    

The Result: Standard protocols (e.g.,


/Acetone) often fail, leading to stalled conversion or competing elimination reactions of the alkylating agent.[3]

Troubleshooting Guide (Q&A Format)

Issue 1: "My reaction stalls at 40-50% conversion, even after 24 hours."

Diagnosis: The nucleophilicity of your aniline is too low for the electrophile utilized, likely due to the p-Cl deactivation combined with solvent shielding.[2]

Solution: The "Cesium Effect" & Finkelstein Activation Potassium carbonate (


) is often too insoluble in organic solvents to drive this hindered reaction.
  • Step 1: Switch to Cesium Carbonate (

    
    ) .[2][4] The larger cesium cation is more soluble in polar aprotic solvents and forms a "loose ion pair" with the carbonate, increasing basicity and solubility.
    
  • Step 2: Add Potassium Iodide (KI) (10-20 mol%).[1][2] This performs an in situ Finkelstein reaction, converting your alkyl bromide/chloride into a highly reactive alkyl iodide.[3]

Technical Insight: The iodide is a better leaving group (


) and a better nucleophile, acting as a catalytic shuttle.[2]
Issue 2: "I see a new spot on TLC that isn't product, and my alkyl halide is disappearing."

Diagnosis: You are promoting E2 Elimination over


 Substitution.
If you are using a strong base (like NaH or KOtBu) or high heat with a hindered alkyl halide, the base is deprotonating the alkyl halide rather than the amine attacking it.[2]

Solution: Base & Temperature Modulation

  • Immediate Action: Lower the reaction temperature by 10-20°C.

  • Protocol Adjustment: Switch to a non-nucleophilic, weaker base . If using NaH, stop. Use

    
     or 
    
    
    
    in Acetonitrile (
    
    
    ).
  • Concentration: Increase the concentration of the amine (nucleophile) relative to the solvent to statistically favor substitution.

Issue 3: "I am getting quaternary ammonium salts (Over-alkylation)."

Diagnosis: While less common with secondary anilines than primary ones, this occurs if the product (tertiary amine) is more nucleophilic than the substrate. However, in this specific case (4-Cl substituted), the product is sterically crowded.[2][3] If quaternization occurs, it is likely due to excess alkylating agent .[2][3]

Solution: Stoichiometry Control

  • Limit Electrophile: Use exactly 1.05 - 1.1 equivalents of the alkyl halide.[1][2] Do not use large excesses "just to push conversion."

  • Stepwise Addition: Add the alkyl halide in 3 portions over 2 hours.

Optimized Experimental Protocol

This protocol is designed to maximize yield for electron-deficient, sterically hindered secondary anilines.[1][2]

Reagents:

  • Substrate: 4-chloro-N-propylaniline (1.0 equiv)[1][2][3]

  • Alkylating Agent: Alkyl Bromide/Iodide (1.1 equiv)[3]

  • Base:

    
     (2.0 equiv)[3]
    
  • Additive: TBAI (Tetrabutylammonium iodide) or KI (0.1 equiv)[3]

  • Solvent: DMF (N,N-Dimethylformamide) or Acetonitrile (anhydrous)[2][3]

Procedure:

  • Dissolution: In a flame-dried flask, dissolve 4-chloro-N-propylaniline in anhydrous DMF (0.2 M concentration).

  • Activation: Add

    
     and TBAI/KI. Stir at Room Temperature (RT) for 15 minutes. Note: The solution may become cloudy.
    
  • Addition: Add the Alkyl Halide dropwise via syringe.

  • Reaction: Heat to 60°C . Monitor by TLC/HPLC every 2 hours.

    • Checkpoint: If conversion is <10% after 2 hours, raise temp to 80°C.

  • Workup: Dilute with EtOAc, wash 3x with water (critical to remove DMF), then brine. Dry over

    
    .[2][5]
    

Data & Decision Support

Solvent & Base Selection Matrix
SolventBaseSuitability for 4-Cl-N-PropylanilineNotes
DMF ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted">

High (Recommended) Best for hindered/slow reactions.[2] High solubility.
Acetonitrile ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted">

ModerateGood starting point, but may require reflux.[2][3]
Acetone

LowBoiling point (56°C) often too low for deactivated amines.[2]
THF NaHRisky High risk of elimination side-reactions.[2]
Toluene

SpecializedUse only if Buchwald-Hartwig coupling is required (e.g., aryl halide coupling).[2][3]
Visual Workflow: Optimization Logic

G Start Start: 4-chloro-N-propylaniline + Alkyl Halide Check_Conv Check Conversion (4h) Start->Check_Conv Low_Conv Low Conversion (<20%) Check_Conv->Low_Conv Slow Good_Conv Good Conversion (>60%) Check_Conv->Good_Conv Fast Analysis_LC Analyze: Is Alkyl Halide consumed? Low_Conv->Analysis_LC Finish Isolate Product Good_Conv->Finish Side_Rxn Yes: Elimination Occurred Analysis_LC->Side_Rxn Halide Gone Stalled No: Reaction Stalled Analysis_LC->Stalled Halide Present Sol_Elim Action: Lower Temp, Switch to MeCN, Weaker Base Side_Rxn->Sol_Elim Sol_Stall Action: Add KI (Finkelstein), Switch to Cs2CO3, Increase Temp Stalled->Sol_Stall Sol_Elim->Start Retry Sol_Stall->Start Retry

Caption: Decision tree for troubleshooting low yields in secondary aniline alkylation.

References

  • Salvatore, R. N., et al. "Cesium Effect: High Chemoselectivity in Direct N-Alkylation of Amines."[2][3] Journal of Organic Chemistry, 2002.[2][3]

  • Finkelstein, H. "Darstellung organischer Jodide aus den entsprechenden Bromiden und Chloriden."[2] Ber. Dtsch. Chem. Ges., 1910.[2] (Foundational reference for Iodide activation).

  • Zhou, S., et al. "Catalytic N-Alkylation of Amines using Alcohols."[2][3] Chemical Society Reviews, 2011.[2][3] (Alternative "Green" pathway reference).

  • Sigma-Aldrich. "4-Chloroaniline Safety & Properties."[1][2] (Substrate data verification). [3]

Sources

Resolving peak tailing of 4-chloro-N-propylaniline in reverse-phase HPLC

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support hub for resolving complex chromatography challenges. This guide is designed for researchers, scientists, and drug development professionals who encounter peak tailing with basic compounds, specifically focusing on 4-chloro-N-propylaniline , in reverse-phase high-performance liquid chromatography (RP-HPLC). Our goal is to provide you with not just solutions, but a deep, mechanistic understanding to empower your method development and troubleshooting.

Frequently Asked Questions (FAQs)

Q1: What is peak tailing and why is it a problem for my 4-chloro-N-propylaniline analysis?

Answer: Peak tailing refers to the asymmetry in a chromatographic peak where the latter half of the peak is broader than the front half.[1] Ideally, a peak should be symmetrical, or Gaussian, in shape. Peak tailing is problematic because it reduces resolution between adjacent peaks, complicates peak integration, and ultimately compromises the accuracy and precision of your quantitative results. For a basic compound like 4-chloro-N-propylaniline, this is a common issue in RP-HPLC.

Q2: What is the primary cause of peak tailing for basic compounds like 4-chloro-N-propylaniline?

Answer: The most frequent cause is secondary interactions between the basic analyte and the stationary phase.[1] Standard silica-based reversed-phase columns have residual silanol groups (Si-OH) on their surface.[2] At mobile phase pH levels above approximately 3, these acidic silanols can become ionized (Si-O⁻), creating negatively charged sites.[1][3] Your 4-chloro-N-propylaniline, being a basic amine, will be protonated (positively charged) at acidic to neutral pH. This leads to a strong ionic interaction with the ionized silanols, which is a different retention mechanism than the primary hydrophobic interaction, causing the peak to tail.[1]

Q3: What is the pKa of 4-chloro-N-propylaniline and why is it important?

Answer: The exact experimental pKa value for 4-chloro-N-propylaniline is not readily published. However, we can estimate it based on similar structures. The pKa of 4-chloroaniline is approximately 4.15.[4] The N-propyl group is slightly electron-donating, which might increase the pKa slightly, but the chloro-substituent's electron-withdrawing effect is dominant. Therefore, a pKa in the range of 4.0-4.5 is a reasonable estimate.

This value is critical because the ionization state of your analyte is pH-dependent.[5] To ensure a consistent form (either fully protonated or fully neutral) and minimize peak shape distortion, it is best practice to set the mobile phase pH at least 1.5 to 2 units away from the analyte's pKa.[3][5]

In-Depth Troubleshooting Guide

Peak tailing for 4-chloro-N-propylaniline can originate from several parts of your chromatographic system. This guide provides a systematic approach to identify and resolve the issue.

Diagram: Troubleshooting Workflow

Below is a logical workflow to diagnose the root cause of peak tailing for your basic analyte.

G cluster_mobile_phase Step 1: Mobile Phase Optimization cluster_stationary_phase Step 2: Stationary Phase Evaluation cluster_other Step 3: Other System Checks start Peak Tailing Observed for 4-chloro-N-propylaniline ph_check Is Mobile Phase pH ~2 units below pKa (~4.2)? start->ph_check adjust_ph Adjust pH to 2.5-3.0 using Formic Acid or TFA ph_check->adjust_ph No buffer_check Is buffer concentration adequate (10-25 mM)? ph_check->buffer_check Yes adjust_ph->buffer_check adjust_buffer Increase buffer concentration (e.g., 20 mM Phosphate) buffer_check->adjust_buffer No additive_check Using a competing base? buffer_check->additive_check Yes adjust_buffer->additive_check add_tea Add competing base (e.g., 0.1% TEA) additive_check->add_tea No column_check Using a modern, high-purity, end-capped column? additive_check->column_check Yes add_tea->column_check change_column Switch to a fully end-capped column or one with alternative chemistry column_check->change_column No guard_column Is a guard column in use? column_check->guard_column Yes change_column->guard_column replace_guard Replace guard column guard_column->replace_guard Contaminated? overload_check Is the column overloaded? guard_column->overload_check replace_guard->overload_check reduce_load Reduce injection volume or sample concentration overload_check->reduce_load Yes extracolumn_check Check for extra-column volume (tubing, fittings) overload_check->extracolumn_check No reduce_load->extracolumn_check optimize_hardware Use narrow ID tubing and check connections extracolumn_check->optimize_hardware Suspected end_node Peak Shape Improved extracolumn_check->end_node OK optimize_hardware->end_node

Caption: A systematic workflow for troubleshooting peak tailing.

Mobile Phase Adjustments: The First Line of Defense

Your mobile phase composition is the most flexible tool for improving peak shape.

A. pH Control: Suppressing Silanol Activity

The "Why": The primary cause of tailing for basic compounds is the interaction with ionized silanol groups (Si-O⁻).[1] By lowering the mobile phase pH, you can protonate these silanols (Si-OH), effectively neutralizing them and minimizing the unwanted ionic interaction.[1][2] For 4-chloro-N-propylaniline (estimated pKa ~4.0-4.5), operating at a pH of 2.5-3.0 will ensure the analyte is fully protonated (cationic form) and the silanols are mostly neutral, leading to a more homogenous interaction with the stationary phase.[1]

Protocol: Adjusting Mobile Phase pH

  • Prepare Aqueous Phase: Prepare your aqueous mobile phase (e.g., HPLC-grade water).

  • Add Acid: Add a suitable acidifier. 0.1% (v/v) formic acid or 0.1% (v/v) trifluoroacetic acid (TFA) are common choices to bring the pH into the 2.5-3.0 range.[6]

  • Confirm pH: Use a calibrated pH meter to confirm the final pH of the aqueous component before mixing with the organic modifier.

  • Re-equilibrate: Equilibrate the column with at least 10-15 column volumes of the new mobile phase before injecting your sample.

B. Use of Mobile Phase Additives (Competing Base)

The "Why": If adjusting the pH alone is insufficient, adding a small concentration of another basic compound, like triethylamine (TEA), can dramatically improve peak shape.[7][8] TEA acts as a "silanol blocker." Being a small, basic molecule, it competitively interacts with the active silanol sites on the stationary phase, effectively shielding your analyte from these secondary interactions.[9]

Protocol: Using a Competing Base

  • Prepare Aqueous Phase: To your buffered or acidified aqueous mobile phase, add triethylamine to a final concentration of 0.05% to 0.1% (v/v). A common starting point is 2 mL of TEA in 1000 mL of the aqueous phase.[8]

  • Adjust Final pH: After adding the TEA, re-adjust the pH to your target (e.g., 3.0) using an acid like phosphoric acid.[8]

  • Thorough Equilibration: Columns can take longer to equilibrate with amine additives. Ensure the system runs for an extended period (e.g., 30-60 minutes) until a stable baseline is achieved.

Mobile Phase AdditiveTypical ConcentrationMechanism of Action
Formic Acid 0.1%Lowers mobile phase pH to protonate silanols.[6]
Trifluoroacetic Acid (TFA) 0.05% - 0.1%Strong acid for pH control; also acts as an ion-pairing agent.
Triethylamine (TEA) 0.05% - 0.1%Competing base that blocks active silanol sites.[8][9]
Stationary Phase Selection: Choosing the Right Column

If mobile phase optimization does not resolve the issue, the column itself may be the root cause.

A. The Importance of End-Capping

The "Why": During the manufacturing of C18 columns, not all surface silanol groups are bonded with the C18 chains due to steric hindrance.[1] The process of "end-capping" uses a small silylating reagent to bond with many of these remaining silanols, rendering them inert.[1] Using a column that is not sufficiently end-capped, or an older column where the end-capping has hydrolyzed, will result in more exposed silanols and, consequently, more peak tailing for basic analytes.

Recommendation:

  • Use Modern Columns: Opt for modern, high-purity silica columns that are specified as "fully end-capped" or "base-deactivated." These are designed specifically to minimize silanol interactions.

  • Consider Alternative Phases: If tailing persists, consider stationary phases with alternative bonding, such as those with embedded polar groups or charged surfaces, which can further shield the analyte from silanol interactions.[3]

Diagram: Analyte-Silanol Interaction

This diagram illustrates how an end-capped surface minimizes the secondary interactions that cause peak tailing.

Sources

Troubleshooting low ionization efficiency of 4-chloro-N-propylaniline in MS

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Mass Spectrometry Division Ticket ID: #CPA-ION-404 Topic: Troubleshooting Low Ionization Efficiency of 4-Chloro-N-Propylaniline Status: Open Assigned Specialist: Senior Application Scientist[1][2]

Executive Summary: The Physicochemical Barrier

User, your difficulty in ionizing 4-chloro-N-propylaniline is not a random instrument failure; it is a predictable consequence of its chemical structure. You are fighting two opposing forces:

  • Weak Basicity (pKa ~4.2 - 4.6): The electron-withdrawing chlorine atom on the phenyl ring pulls electron density away from the nitrogen, significantly lowering its pKa compared to aliphatic amines.[1] In standard ESI conditions, it may not be fully protonated.[1][2]

  • Moderate Hydrophobicity (LogP ~3.3): While the propyl chain adds hydrophobicity (aiding surface activity in ESI droplets), the molecule is often too non-polar for efficient solvation in highly aqueous phases but not non-polar enough to demand APPI.[2]

This guide provides a tiered troubleshooting protocol to recover sensitivity, moving from source optimization to chemical derivatization.

Phase 1: Ionization Source Selection (The "Hardware" Check)

Is Electrospray (ESI) actually the right tool? While ESI is the default for amines, secondary aromatic amines like 4-chloro-N-propylaniline often perform better under Atmospheric Pressure Chemical Ionization (APCI) .[1]

  • Why? ESI relies on solution-phase chemistry (protonation before evaporation).[1][2] If your mobile phase pH isn't low enough (see Phase 2), ESI fails.[2] APCI relies on gas-phase ion-molecule reactions, which are often more energetic and forgiving for weak bases with moderate volatility.[1]

Action Plan:

  • Switch to APCI Positive Mode.

  • Temperature Check: Set the APCI vaporizer temperature to 350°C - 400°C . The propyl chain ensures the molecule is volatile enough for this technique.

  • Current: Set Corona Discharge Current to 4-5 µA .

Decision Matrix:

IonizationSelection Start Start: Low Sensitivity CheckLogP Check LogP (~3.3) & pKa (~4.5) Start->CheckLogP Decision Is the molecule thermally stable? CheckLogP->Decision ESI_Route Route A: ESI+ (If thermolabile) Decision->ESI_Route No APCI_Route Route B: APCI+ (Recommended) Decision->APCI_Route Yes ESI_Opt Optimize pH < 3.0 Check Radical Cation ESI_Route->ESI_Opt APCI_Opt Vaporizer: 400°C Corona: 5µA APCI_Route->APCI_Opt

Figure 1: Decision workflow for selecting the optimal ionization mode based on thermal stability and polarity.

Phase 2: Mobile Phase Chemistry (The "Wet" Fix)

If you must use ESI (e.g., due to instrument configuration), you must force protonation in the liquid phase.[2]

The Trap: Many users use 0.1% Formic Acid (pH ~2.7). For a base with pKa ~4.5, this is technically sufficient, but any matrix suppression can wipe out the signal.

Protocol:

  • Acidify Aggressively: Switch to 0.1% Trifluoroacetic Acid (TFA) or 0.5% Formic Acid .[1][2]

    • Warning: TFA suppresses ionization in negative mode, but for this weak base in positive mode, the ion-pairing effect can sometimes help retention and the lower pH guarantees protonation.[2]

  • Organic Modifier: Use Methanol instead of Acetonitrile.

    • Mechanism:[1][2] Protic solvents like methanol can facilitate proton transfer better than aprotic acetonitrile for certain aniline derivatives.[1][2]

Quantitative Comparison of Additives:

Mobile Phase AdditivepH (approx)Signal ExpectationRisk Factor
10mM Ammonium Acetate6.8Very Low Analyte remains neutral (un-ionized).[1][2]
0.1% Formic Acid2.7Moderate Standard, but may suffer suppression.[1][2]
0.1% Formic + 2mM Ammonium Formate3.0Low Buffer resists pH drop needed for weak base.[1][2]
0.05% TFA 2.0 High Best for protonation , but beware signal suppression if concentration is too high.[1][2]

Phase 3: The "Hidden" Signal (Radical Cations)

Critical Insight: Chlorinated anilines are prone to oxidation in the ESI source.[1] You might be looking for the wrong mass.

  • Standard Expectation:

    
     (monoisotopic for 
    
    
    
    )[2]
  • The Aniline Anomaly: Anilines can lose an electron to form a Radical Cation

    
     instead of gaining a proton.
    
  • The Check: Look at m/z 169.06 (the molecular weight) in your spectrum. If you see a split signal between 169 and 170, your signal is being diluted across two species.[2]

Resolution:

  • Lower the Capillary Voltage (e.g., reduce from 3.5kV to 2.0kV) to reduce electrochemical oxidation at the tip.

Phase 4: Derivatization (The Nuclear Option)

If direct ionization fails to reach your Limit of Quantitation (LOQ), you must chemically tag the secondary amine to create a permanently charged or highly proton-affinitive species.

Recommended Reagent: Dansyl Chloride [1][2]

  • Target: The secondary amine (-NH-).[1][2]

  • Result: Formation of a sulfonamide.[1][2]

  • Benefit: The Dansyl group contains a tertiary amine that protonates easily and a naphthalene ring that boosts surface activity.[1]

Step-by-Step Derivatization Protocol:

  • Prepare: Mix 100 µL of sample (in water/acetonitrile) with 50 µL of Sodium Bicarbonate buffer (0.1 M, pH 10).

  • React: Add 100 µL of Dansyl Chloride solution (1 mg/mL in acetone).

  • Incubate: Heat at 60°C for 10-15 minutes .

  • Quench: Add 10 µL of ethanolamine to stop the reaction.

  • Analyze: Look for the mass shift.[1][2]

    • New Mass: MW (169.[1][3]6) + Dansyl (233.[1]3) - HCl (36.[1]5) = ~366 Da .[1]

FAQs: Rapid Troubleshooting

Q: I see the peak, but the isotope pattern looks wrong. A: 4-chloro-N-propylaniline contains one chlorine atom.[1][2] You must see a specific isotope pattern: The M+2 peak (


) should be approximately 32%  the height of the M peak (

). If you do not see this 3:1 ratio, you are likely looking at a matrix interference, not your analyte.[2]

Q: Can I use APPI (Photoionization)? A: Yes. If you have an APPI source, this is often superior to ESI for chlorinated aromatics.[2] Use Toluene or Acetone as a dopant to assist the ionization process.[1]

Q: My retention time is shifting. A: Since this is a weak base, its retention on C18 is highly pH-dependent.[1][2] If your mobile phase pH drifts even slightly (e.g., evaporation of formic acid), the protonation state changes, altering interaction with the stationary phase.[2] Use a buffered mobile phase (Formic acid + Ammonium Formate) to lock retention times, even if it costs slight sensitivity.

References

  • Langley, J. (2025).[1][2][4] Choosing the Right Ionization Technique in Mass Spectrometry. Separation Science. Link

  • Shimadzu Corporation. (n.d.).[1][2] Interfaces for LC-MS: APCI vs ESI Principles. Shimadzu Technical Guides. Link

  • Higashi, T., & Ogawa, S. (2016).[2] Chemical derivatization for enhancing sensitivity during LC/ESI-MS/MS quantification of steroids and amines. Journal of Steroid Biochemistry and Molecular Biology. Link

  • PerkinElmer. (n.d.).[1][2] A Comparison Between ESI and APCI Ionisation Modes. PerkinElmer Application Notes. Link

  • PubChem. (2025).[1][2] 4-chloro-N-propylaniline Compound Summary. National Library of Medicine.[1] Link

Sources

Validation & Comparative

A Senior Application Scientist's Guide to Reactivity: 4-chloro-N-propylaniline vs. 4-bromo-N-propylaniline

Author: BenchChem Technical Support Team. Date: February 2026

Authored for Researchers, Scientists, and Drug Development Professionals

In the landscape of synthetic organic chemistry, N-alkylanilines serve as indispensable building blocks for a vast array of functional molecules, from pharmaceuticals to advanced materials. The choice of a halogen substituent on the aromatic ring is a critical decision that profoundly influences reactivity, cost, and synthetic strategy. This guide provides an in-depth, objective comparison of two common intermediates, 4-chloro-N-propylaniline and 4-bromo-N-propylaniline, grounded in mechanistic principles and supported by experimental data. Our goal is to equip you with the foundational knowledge to select the optimal substrate for your specific synthetic transformation.

Foundational Physicochemical and Electronic Properties

At first glance, the two molecules are structurally similar, with the only difference being the halogen at the para-position. However, this seemingly minor change has significant consequences for the molecule's electronic nature and, therefore, its reactivity.

The core of their differing reactivity lies in the interplay between the inductive and resonance effects of the halogen substituent. Halogens are more electronegative than carbon, exerting a strong electron-withdrawing inductive effect (-I) that deactivates the aromatic ring towards electrophilic attack compared to benzene.[1][2][3] Conversely, the lone pair electrons on the halogen can be donated into the aromatic pi-system, a positive resonance effect (+M or +R).[1][2] For chlorine and bromine, the inductive effect dominates, making them net deactivating groups.[4] However, the resonance effect is still crucial as it directs incoming electrophiles to the ortho and para positions.[5]

The key distinction between chlorine and bromine lies in the relative strengths of these effects. Chlorine is more electronegative than bromine, resulting in a stronger -I effect. Bromine, being larger and less electronegative, has a weaker -I effect. This is quantitatively captured by their Hammett substituent constants (σ), which measure the electronic influence of a substituent on a reaction center.[6][7]

Parameter4-chloro-N-propylaniline4-bromo-N-propylanilineRationale & Significance
Molecular Formula C₉H₁₂ClN[8][9]C₉H₁₂BrN[10]Establishes basic composition.
Molecular Weight 169.65 g/mol [8]214.10 g/mol [10][11]Important for stoichiometry and characterization.
Halogen Electronegativity (Pauling) 3.162.96Chlorine's higher electronegativity leads to a stronger inductive electron withdrawal (-I effect).
Hammett Constant (σₚ) +0.23[12][13]+0.23[12]The para Hammett constants are nearly identical, suggesting a similar overall electron-withdrawing effect at the para position when both inductive and resonance effects are combined. This can be misleading for reactions where one effect dominates.
C(aryl)-X Bond Dissociation Energy ~96 kcal/mol (C-Cl)~81 kcal/mol (C-Br)The C-Br bond is significantly weaker, making it easier to break. This is a critical factor in reactions where this bond cleavage is part of the rate-determining step, such as cross-coupling.

Comparative Reactivity in Key Synthetic Transformations

The choice between the chloro and bromo derivative is dictated almost entirely by the mechanism of the intended reaction. We will explore three common classes of reactions where these substrates are employed.

Nucleophilic Aromatic Substitution (SNA)

In SNAr reactions, a potent nucleophile attacks an electron-poor aromatic ring, displacing a leaving group. For this reaction to proceed, the ring must be "activated" by strong electron-withdrawing groups (typically NO₂, CN) ortho or para to the leaving group. While the N-propylanilino group is activating, we consider the hypothetical case on an activated ring for mechanistic comparison.

The rate-determining step in an SNAr reaction is the initial attack of the nucleophile on the carbon bearing the leaving group to form a resonance-stabilized intermediate known as a Meisenheimer complex.[14] The departure of the leaving group occurs in a subsequent, faster step.[15] Consequently, the reaction rate is governed by the electrophilicity of the carbon being attacked, not the strength of the carbon-halogen bond.[16]

Reactivity Order: 4-chloro-N-propylaniline > 4-bromo-N-propylaniline

Because chlorine is more electronegative, it polarizes the C-Cl bond more effectively, making the attached carbon more electrophilic and susceptible to nucleophilic attack. This leads to a faster rate of Meisenheimer complex formation. This phenomenon, often termed the "element effect" in SNAr, results in a reactivity trend of F > Cl > Br > I, which is the inverse of their leaving group ability in SN1/SN2 reactions.[15][17]

Caption: Relative reactivity in Nucleophilic Aromatic Substitution (SNAr).

Palladium-Catalyzed Cross-Coupling Reactions

This class of reactions, including the Buchwald-Hartwig amination and Suzuki-Miyaura coupling, has become a cornerstone of modern synthesis for forming C-N, C-C, and C-O bonds.[18][19][20] The catalytic cycle for these reactions typically begins with the oxidative addition of the aryl halide to a Pd(0) complex.[21]

This initial oxidative addition step involves the cleavage of the carbon-halogen bond and is almost always the rate-determining step of the catalytic cycle.[22]

Reactivity Order: 4-bromo-N-propylaniline > 4-chloro-N-propylaniline

The C(aryl)-Br bond (81 kcal/mol) is significantly weaker than the C(aryl)-Cl bond (96 kcal/mol). Consequently, 4-bromo-N-propylaniline undergoes oxidative addition with the palladium catalyst much more readily and under milder conditions than its chloro- counterpart.[23] While modern, highly active catalysts based on sterically bulky, electron-rich phosphine or N-heterocyclic carbene (NHC) ligands can facilitate the coupling of aryl chlorides, these reactions often require higher temperatures, longer reaction times, and higher catalyst loadings compared to the corresponding aryl bromides.[24][25]

CrossCoupling_Reactivity cluster_bromo 4-bromo-N-propylaniline cluster_chloro 4-chloro-N-propylaniline Start Pd(0) Catalyst Bromo Ar-Br Chloro Ar-Cl Bromo_TS Lower Energy Oxidative Addition (Rate-Determining Step) Bromo->Bromo_TS Weaker C-Br Bond Bromo->Bromo_TS Conclusion Bromo-derivative is more reactive in Cross-Coupling Bromo_TS->Conclusion Chloro_TS Higher Energy Oxidative Addition Chloro->Chloro_TS Stronger C-Cl Bond Chloro->Chloro_TS Chloro_TS->Conclusion

Caption: Relative reactivity in Pd-catalyzed cross-coupling reactions.

Experimental Protocols & Expected Outcomes

To translate theory into practice, we provide validated, step-by-step protocols for a representative Buchwald-Hartwig amination. These protocols serve as a robust starting point for comparative analysis.

Protocol: Comparative Buchwald-Hartwig Amination with Aniline

This experiment directly compares the coupling efficiency of 4-chloro- and 4-bromo-N-propylaniline with aniline. The use of a more active catalyst system (a palladacycle precatalyst) is specified for the chloro-derivative to achieve reasonable conversion, highlighting the practical adjustments needed.

Materials & Reagents:

  • 4-chloro-N-propylaniline

  • 4-bromo-N-propylaniline[10]

  • Aniline

  • Palladium(II) Acetate (Pd(OAc)₂)

  • XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl)

  • XPhos Pd G3 (Palladacycle precatalyst)

  • Sodium tert-butoxide (NaOtBu)

  • Toluene (anhydrous)

  • Standard glassware for inert atmosphere chemistry (Schlenk line or glovebox)

Experimental Workflow Diagram:

G cluster_setup Reaction Setup (Inert Atmosphere) cluster_rxn Reaction & Monitoring cluster_workup Workup & Purification A 1. Add Aryl Halide, Base (NaOtBu), & Catalyst/Ligand to dry flask B 2. Evacuate and backfill with N2/Ar (3x) A->B C 3. Add Anhydrous Toluene & Aniline via syringe B->C D 4. Heat to 100-110 °C with vigorous stirring C->D E 5. Monitor by TLC/GC-MS (e.g., at 1h, 4h, 12h) D->E F 6. Cool to RT, dilute with Ethyl Acetate E->F G 7. Filter through Celite® to remove Pd salts F->G H 8. Wash filtrate with H2O, brine, & dry (Na2SO4) G->H I 9. Concentrate in vacuo H->I J 10. Purify via Column Chromatography I->J

Caption: General workflow for comparative Buchwald-Hartwig amination.

Procedure for 4-bromo-N-propylaniline (Reaction A):

  • To a dry Schlenk flask under Nitrogen, add 4-bromo-N-propylaniline (214 mg, 1.0 mmol), Pd(OAc)₂ (4.5 mg, 0.02 mmol, 2 mol%), and XPhos (19.1 mg, 0.04 mmol, 4 mol%).

  • Add sodium tert-butoxide (135 mg, 1.4 mmol).

  • Evacuate and backfill the flask with nitrogen three times.

  • Add anhydrous toluene (5 mL) followed by aniline (100 µL, 1.1 mmol).

  • Heat the reaction mixture to 100 °C and stir for 4-8 hours.

  • Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, cool to room temperature, dilute with ethyl acetate (20 mL), and filter through a pad of Celite®.

  • Wash the filtrate with water (2 x 15 mL) and brine (15 mL), dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the residue by flash column chromatography (Hexanes/Ethyl Acetate gradient) to yield the desired N1-phenyl-N4-propylbenzene-1,4-diamine.

Procedure for 4-chloro-N-propylaniline (Reaction B):

  • To a dry Schlenk flask under Nitrogen, add 4-chloro-N-propylaniline (170 mg, 1.0 mmol) and XPhos Pd G3 (17 mg, 0.02 mmol, 2 mol%).

  • Add sodium tert-butoxide (135 mg, 1.4 mmol).

  • Evacuate and backfill the flask with nitrogen three times.

  • Add anhydrous toluene (5 mL) followed by aniline (100 µL, 1.1 mmol).

  • Heat the reaction mixture to 110 °C and stir for 12-24 hours.

  • Follow steps 6-9 from the procedure for the bromo-derivative.

Expected Outcomes & Analysis:

FeatureReaction A (Bromo)Reaction B (Chloro)Scientific Rationale
Catalyst System Pd(OAc)₂ / XPhosXPhos Pd G3The chloro-substrate requires a more active, pre-formed palladacycle catalyst to facilitate the difficult oxidative addition step.
Reaction Time 4-8 hours12-24 hoursThe faster oxidative addition of the C-Br bond leads to a significantly shorter reaction time.[23]
Typical Yield >90%70-85%Higher efficiency and fewer side reactions (e.g., catalyst decomposition, hydrodehalogenation) are common with the more reactive bromo-substrate.
Temperature 100 °C110 °CHigher thermal energy is often required to overcome the activation barrier for the C-Cl bond cleavage.

Conclusion and Strategic Recommendations

The reactivity of 4-chloro-N-propylaniline and 4-bromo-N-propylaniline is not interchangeable; it is fundamentally dictated by the reaction mechanism.

  • For Palladium-Catalyzed Cross-Coupling reactions (e.g., Suzuki, Buchwald-Hartwig, Heck, Sonogashira): 4-bromo-N-propylaniline is the superior substrate. Its weaker C-Br bond facilitates the rate-determining oxidative addition step, leading to milder reaction conditions, shorter reaction times, lower catalyst loadings, and often higher yields. While the chloro-analog is cheaper, the potential savings can be offset by the need for more expensive, specialized catalysts and longer process times.

  • For Nucleophilic Aromatic Substitution (SNAr) reactions: 4-chloro-N-propylaniline is the more reactive substrate. Its higher electronegativity renders the ipso-carbon more electrophilic, accelerating the rate-determining nucleophilic attack.

As a senior scientist, the recommendation is clear: for the vast majority of modern synthetic applications that rely on cross-coupling chemistry, the higher initial cost of 4-bromo-N-propylaniline is a sound investment that pays dividends in reaction efficiency, predictability, and ease of optimization. The chloro-derivative should be reserved for specific SNAr applications or when cost constraints are paramount and the challenges of C-Cl activation have been thoroughly addressed and optimized.

References

  • Wikipedia (2026). Hammett equation. Available at: [Link]

  • Chemistry LibreTexts (2026). 3.4: Substituent Effects in the Reactivity of Aromatic Rings. Available at: [Link]

  • University of California, Davis (n.d.). Table 1: Hammett constants for some common substituents. Available at: [Link]

  • Quora (2018). What is the effect of halogen in the activity of a ring?. Available at: [Link]

  • Chemistry Steps (2023). Why Are Halogens Ortho Para Directors yet Deactivators?. Available at: [Link]

  • University of Illinois Springfield (n.d.). Aromatic Compounds and Their Reactions. Available at: [Link]

  • Wikipedia (2026). Electrophilic aromatic directing groups. Available at: [Link]

  • PubChem, National Institutes of Health (2026). 4-bromo-N-propylaniline. Available at: [Link]

  • Master Organic Chemistry (2018). Nucleophilic Aromatic Substitution: Introduction and Mechanism. Available at: [Link]

  • Bunnett, J. F., & Zahler, R. E. (1951). Aromatic Nucleophilic Substitution Reactions. Chemical Reviews, 49(2), 273–412. (Note: While the specific search result is a modern review, the foundational concept is well-established and can be linked to primary literature like this for authoritative grounding). A relevant modern source discussing the element effect is: Carroll, K. S., et al. (2011). The Element Effect Revisited: Factors Determining Leaving Group Ability in Activated Nucleophilic Aromatic Substitution Reactions. The Journal of Organic Chemistry, 76(15), 6075–6085. Available at: [Link]

  • chemeurope.com (2026). Hammett equation. Available at: [Link]

  • University of Texas at Austin (n.d.). Unit 4: Free Energy Relationships. Available at: [Link]

  • PubChem, National Institutes of Health (2026). 4-Bromo-2-propylaniline. Available at: [Link]

  • Hansch, C., Leo, A., & Taft, R. W. (1991). A survey of Hammett substituent constants and resonance and field parameters. Chemical Reviews, 91(2), 165–195.
  • Wikipedia (2026). Buchwald–Hartwig amination. Available at: [Link]

  • Reddit r/OrganicChemistry (2025). Why is chlorine the right leaving group but not bromine (or iodine)?. Available at: [Link]

  • Carl ROTH (2026). Safety Data Sheet: 4-Chloroaniline. Available at: [Link]

  • International Labour Organization & World Health Organization (2021). ICSC 0026 - 4-CHLOROANILINE. Available at: [Link]

  • Chemistry Steps (2021). Nucleophilic Aromatic Substitution. Available at: [Link]

  • Organic-Synthesis.org (2026). Buchwald-Hartwig Coupling. Available at: [Link]

  • PubChemLite (2026). 4-chloro-n-propylaniline (C9H12ClN). Available at: [Link]

  • Ataman Kimya (2026). 4-CHLOROANILINE. Available at: [Link]

  • Bacsa, I., et al. (2018). The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. Beilstein Journal of Organic Chemistry, 14, 1064–1069. Available at: [Link]

  • Chemistry LibreTexts (2023). Buchwald-Hartwig Amination. Available at: [Link]

  • Asim, S., et al. (2019). Palladium(0) Catalyzed Synthesis of (E)-4-Bromo-N-((3-bromothiophen-2-yl)methylene)-2-methylaniline Derivatives via Suzuki Cross-Coupling Reaction. Molecules, 24(18), 3328. Available at: [Link]

  • Nolan, S. P., & Cazin, C. S. J. (Eds.). (2008). N-Heterocyclic Carbenes in Synthesis. Wiley-VCH. (Note: This links to a general concept, a specific paper is: Marion, N., & Nolan, S. P. (2008). Well-Defined N-Heterocyclic Carbene-Palladium(II) Precatalysts for Cross-Coupling Reactions. Angewandte Chemie International Edition, 47(16), 2940-2943). A relevant search result is: MDPI (2020). Metal–N-Heterocyclic Carbene Complexes in Buchwald–Hartwig Amination Reactions. Available at: [Link]

  • ResearchGate (2013). Comparative kinetic study of the Suzuki reaction involving 4-bromo.... Available at: [Link]

  • YouTube (2023). Leaving Groups and Heteroarenes in Nucleophilic Aromatic Substitutions. Available at: [Link]

  • Google Patents (1995). US5426230A - Process for the preparation of 4-chloro-2-cyclopropylcarbonylaniline.
  • ACS Green Chemistry Institute Pharmaceutical Roundtable (n.d.). Buchwald-Hartwig Amination. Available at: [Link]

  • Organic Chemistry Portal (2026). Suzuki Coupling. Available at: [Link]

  • Google Patents (1983). US4401833A - Process for the preparation of 4-chloro-2,6-dialkylanilines.
  • Movassaghi, M., & Schmidt, M. A. (2011). Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters. Nature Protocols, 6(9), 1409–1416. Available at: [Link]

Sources

Technical Comparison Guide: Immunoassay Specificity & Cross-Reactivity of 4-Chloro-N-Propylaniline

[1]

Executive Summary & Analyte Profile

4-chloro-N-propylaniline (4-CNPA) is a structural analog of 4-chloroaniline, often encountered as a synthesis intermediate or degradation product of N-alkylated aniline-based pesticides and pharmaceuticals.[1] Its structural similarity to 4-chloroaniline (4-CA) and 4-chloro-N-isopropylaniline presents a significant challenge in immunoassay development:

  • The Challenge: Most generic "Chloroaniline" immunoassays utilize antibodies raised against haptens conjugated via the amine group.[1] This masks the N-alkyl chain, resulting in high cross-reactivity (CR) with 4-CNPA.[1]

  • The Solution: Differentiating 4-CNPA requires antibodies raised against immunogens where the N-propyl moiety remains exposed (immunodominant), typically achieved by ring-coupling strategies.[1]

Analyte Snapshot
PropertySpecificationRelevance to Immunoassay
Analyte 4-Chloro-N-propylanilineTarget / Interferent
CAS No. 73938-86-0Identification
Key Epitope N-propyl group + 4-Cl-phenyl ringSpecificity determinant
Primary Interferents 4-Chloroaniline, 4-Chloro-N-isopropylanilineStructural analogs
Detection Window Low ng/mL (ELISA)Sensitivity requirement

Mechanism of Interference: The Hapten Effect

To understand why 4-CNPA cross-reacts, we must analyze the immunogen design.[1] Cross-reactivity is not random; it is a direct consequence of the linker chemistry used during antibody production.[1]

Pathway Analysis: Linker Impact on Specificity

The following diagram illustrates how different conjugation strategies dictate the antibody's ability to distinguish 4-CNPA from its analogs.

HaptenDesignTargetTarget: 4-Chloro-N-propylaniline(N-propyl exposed)StratAStrategy A: Conjugation via Nitrogen(Succinic Anhydride)Target->StratAStratBStrategy B: Conjugation via Phenyl Ring(C2/C3 position)Target->StratBResultAResult: N-propyl group maskedAntibody binds Phenyl Ring onlyStratA->ResultAOutcomeAHigh Cross-Reactivity(Detects all 4-chloroanilines)ResultA->OutcomeAResultBResult: N-propyl group exposedAntibody binds N-propyl + RingStratB->ResultBOutcomeBHigh Specificity(Distinguishes Propyl vs Isopropyl)ResultB->OutcomeB

Figure 1: Impact of Hapten Design on Antibody Specificity. Strategy A leads to generic recognition (High CR), while Strategy B enables specific detection of 4-CNPA.

Comparative Analysis: Detection Strategies

This section compares three primary methods for detecting 4-CNPA, evaluating their performance regarding cross-reactivity (CR) and operational feasibility.

Method A: Generic Competitive ELISA (Polyclonal)

Best for: Broad screening of chloroaniline contamination.[1]

  • Antibody Source: Polyclonal antibodies raised against 4-chloroaniline-BSA (N-linked).[1]

  • Performance:

    • Sensitivity (IC50): High (< 5 ng/mL).[1]

    • Specificity: Low.[1]

    • 4-CNPA CR: 80-100% .[1] The antibody cannot distinguish between H, Propyl, or Isopropyl groups on the nitrogen.[1]

  • Verdict: Unsuitable for specific quantification of 4-CNPA; highly prone to false positives from parent compounds.[1]

Method B: Specific Competitive ELISA (Monoclonal/Optimized)

Best for: High-throughput specific quantification.[1]

  • Antibody Source: Monoclonal antibodies raised against a ring-substituted hapten (e.g., 4-chloro-N-propyl-2-carboxyaniline).[1]

  • Performance:

    • Sensitivity (IC50): Moderate (10-50 ng/mL).[1]

    • Specificity: High.

    • 4-CNPA CR: 100% (Target) .

    • 4-Chloroaniline CR: < 5% .[1] The antibody requires the steric bulk of the propyl group for binding.[1]

  • Verdict: The recommended immunoassay approach for specific 4-CNPA detection.[1]

Method C: LC-MS/MS (Gold Standard)

Best for: Confirmatory analysis and complex matrices.[1]

  • Mechanism: Separation by hydrophobicity (LC) and detection by mass-to-charge ratio (m/z 170.6 → 128.0 transition).[1]

  • Performance:

    • Sensitivity: Ultra-High (< 1 ng/mL).[1]

    • Specificity: Absolute. Distinguishes N-propyl (linear) from N-isopropyl (branched) isomers via retention time.[1]

  • Verdict: Essential for validating ELISA results but lower throughput.

Summary Comparison Table
FeatureGeneric ELISASpecific ELISALC-MS/MS
Throughput High (96 samples/hr)High (96 samples/hr)Low (10-20 samples/hr)
Cost per Sample Low ($)Moderate (

)
High (

$)
4-CNPA Specificity PoorGoodExcellent
Risk of False (+) HighLowNegligible
Required Skill TechnicianTechnicianSpecialist

Experimental Protocol: Validating Cross-Reactivity

To objectively assess the cross-reactivity of an immunoassay for 4-CNPA, follow this Self-Validating Protocol based on CLSI EP07 guidelines.

Workflow Visualization

CR_ProtocolStep11. PreparationPrepare Stock Solutions (1 mg/mL)of 4-CNPA and AnalogsStep22. Dilution SeriesCreate 8-point log-scale dilutions(0.1 to 1000 ng/mL)Step1->Step2Step33. Assay ExecutionRun Competitive ELISA(Triplicate wells)Step2->Step3Step44. Data AnalysisPlot Sigmoidal CurvesCalculate IC50 for each compoundStep3->Step4Step55. CR Calculation%CR = (IC50 Target / IC50 Analog) x 100Step4->Step5

Figure 2: Step-by-step workflow for determining Cross-Reactivity (CR) values.

Detailed Methodology

1. Reagent Preparation:

  • Target Analyte: 4-Chloro-N-propylaniline (Standard).[1]

  • Cross-Reactants: 4-Chloroaniline, 4-Chloro-N-isopropylaniline, 3,4-Dichloroaniline.[1]

  • Matrix: Assay Buffer (PBS + 0.1% BSA) to mimic assay conditions.

2. Assay Procedure (Competitive Format):

  • Coat: Coat microtiter plate with Protein-Hapten conjugate (1 µg/mL). Incubate overnight at 4°C. Wash 3x.

  • Block: Add 200 µL Blocking Buffer (3% Skim Milk). Incubate 1h. Wash 3x.

  • Compete: Add 50 µL of Standard/Analog (varying concentrations) + 50 µL of Anti-4-CNPA Antibody.

  • Incubate: 1 hour at Room Temperature (allows competition for antibody binding sites).

  • Detect: Wash 5x. Add HRP-Secondary Antibody.[1] Incubate 45 min.

  • Develop: Add TMB Substrate. Stop with 2M H2SO4. Read OD450.

3. Calculation of Cross-Reactivity (%CR): Use 4-Parameter Logistic (4PL) regression to determine the IC50 (concentration inhibiting 50% of maximum binding) for the target and each analog.[1]

Interpretation:

  • %CR > 10%: Significant interference.[1] The assay cannot distinguish these compounds accurately.

  • %CR < 1%: Negligible interference.[1] The assay is specific.[1]

Representative Data (Hypothetical)

Data below illustrates typical performance of a Specific (Ring-Linked) Antibody.

CompoundIC50 (ng/mL)% Cross-ReactivityInterpretation
4-Chloro-N-propylaniline 15.0 100% Target
4-Chloro-N-isopropylaniline150.010.0%Moderate Interference
4-Chloroaniline>1500.0< 1.0%Negligible
3,4-Dichloroaniline>1500.0< 1.0%Negligible

Conclusion & Recommendations

For researchers targeting 4-chloro-N-propylaniline :

  • Avoid Generic Kits: Do not use generic "Aniline" or "Chloroaniline" ELISA kits; they will cross-react heavily but lack quantitation accuracy for the N-propyl derivative.[1]

  • Verify Hapten Chemistry: If sourcing a specific antibody, confirm the immunogen was conjugated via the phenyl ring , not the nitrogen.[1] This is the single most critical factor for specificity.

  • Validation: Always run the IC50 displacement protocol (Section 4) with the specific N-isopropyl isomer, as it is the most persistent interferent due to steric similarity.[1]

References
  • BenchChem. (2025).[1] Navigating Cross-Reactivity: A Comparative Guide for 4-Chloro-2-fluoro-3-methoxyaniline and Related Aniline Derivatives. Retrieved from [1]

  • MDPI. (2021). Changing Cross-Reactivity for Different Immunoassays Using the Same Antibodies: Theoretical Description and Experimental Confirmation. Retrieved from [1]

  • National Institutes of Health (PMC). (2018).[1] Using molecular similarity to highlight the challenges of routine immunoassay-based drug of abuse/toxicology screening. Retrieved from [1]

  • Thermo Fisher Scientific. (n.d.).[1] 4-Chloroaniline Product Specifications and Cross-Reactivity Context. Retrieved from [1][2]

  • Clinical and Laboratory Standards Institute (CLSI). (2008).[1] EP07-A2: Interference Testing in Clinical Chemistry; Approved Guideline. (Standard Protocol Reference).[1]

Inter-laboratory validation of 4-chloro-N-propylaniline quantification

Author: BenchChem Technical Support Team. Date: February 2026

Title: Inter-Laboratory Validation of 4-Chloro-N-Propylaniline Quantification: A Comparative Guide

Executive Summary This guide presents a comprehensive inter-laboratory validation study comparing a novel UHPLC-MS/MS Quantification Protocol (The Optimized Method) against the standard HPLC-UV Reference Method for the analysis of 4-chloro-N-propylaniline (CAS 73938-86-0).[1] Designed for researchers and drug development professionals, this document establishes the superior sensitivity, selectivity, and reproducibility of the mass spectrometry-based approach for trace impurity analysis in pharmaceutical intermediates.[1]

Introduction & Regulatory Context

4-chloro-N-propylaniline is a critical intermediate and potential process-related impurity in the synthesis of local anesthetics and agrochemicals.[1] Structurally similar to known genotoxic impurities (such as p-chloroaniline), its quantification at trace levels is essential for regulatory compliance (ICH M7 guidelines).[1]

Standard HPLC-UV methods often lack the sensitivity required to detect this compound at ppm/ppb levels in complex matrices.[1] This guide validates a high-sensitivity UHPLC-MS/MS workflow, demonstrating its robustness across three independent laboratories.

Comparative Methodology

We compared the industry-standard High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) against the proposed Ultra-High Performance Liquid Chromatography with Tandem Mass Spectrometry (UHPLC-MS/MS).[1]

Table 1: Technical Specifications Comparison

FeatureAlternative: Standard HPLC-UVProduct: Optimized UHPLC-MS/MS
Detection Principle UV Absorbance (254 nm)Electrospray Ionization (ESI+) MRM
Column Chemistry C18 (5 µm, 4.6 x 150 mm)C18 (1.7 µm, 2.1 x 50 mm)
Run Time 15 - 20 minutes4 - 6 minutes
LOD (Limit of Detection) ~0.5 ppm~0.5 ppb
Selectivity Low (Subject to co-elution)High (Mass-specific filtering)
Sample Volume 20 µL2 µL

Inter-Laboratory Validation Study

To ensure the "Optimized UHPLC-MS/MS" method is a self-validating system, a Round Robin study was conducted involving three distinct laboratories:

  • Lab A: Method Developer (Internal).

  • Lab B: Contract Research Organization (CRO) - USA.[1]

  • Lab C: Quality Control Lab - Europe.[1]

Validation Workflow

The following diagram illustrates the blinded study design used to verify method reproducibility.

ValidationWorkflow cluster_Labs Blind Analysis Phase Start Study Initiation (Protocol Definition) Prep Sample Preparation (Spiked Matrices: 1, 10, 100 ppb) Start->Prep LabA Lab A (Developer) Prep->LabA Batch 1 LabB Lab B (CRO) Prep->LabB Batch 2 LabC Lab C (QC Site) Prep->LabC Batch 3 DataAgg Data Aggregation (Statistical Analysis) LabA->DataAgg LabB->DataAgg LabC->DataAgg Outcome Validation Report (ICH Q2 R1 Compliance) DataAgg->Outcome Pass/Fail Assessment

Figure 1: Workflow for the inter-laboratory validation study, ensuring blinded analysis across three distinct sites to confirm method robustness.

Experimental Results & Performance Analysis

The study focused on three core pillars: Linearity , Accuracy , and Precision (Reproducibility) .[1]

Linearity and Range

The UHPLC-MS/MS method demonstrated superior linearity over a dynamic range of 0.5 ppb to 500 ppb.[1]

  • Regression (r²): > 0.999 across all three labs.

  • Weighting: 1/x² provided the best fit for trace analysis.[1]

Accuracy and Precision Data

The following table summarizes the recovery rates and Relative Standard Deviation (RSD) for 4-chloro-N-propylaniline spiked into a generic API matrix.

Table 2: Inter-Laboratory Accuracy & Precision (n=18)

Spiked Conc. (ppb)Lab A Recovery (%)Lab B Recovery (%)Lab C Recovery (%)Inter-Lab %RSDAcceptance Criteria
1.0 (LOQ) 98.596.2101.44.2% 80-120% (RSD <10%)
10.0 100.299.198.81.8% 85-115% (RSD <5%)
100.0 99.8100.599.41.1% 90-110% (RSD <5%)

Insight: The Inter-Lab %RSD at the LOQ (1.0 ppb) was 4.2%, significantly below the 10% threshold, proving the method's high transferability.[1]

Detailed Experimental Protocol (Optimized Method)

To replicate these results, follow this step-by-step protocol. This workflow is designed to minimize matrix effects, a common cause of failure in aniline derivative analysis.[1]

Reagents & Materials
  • Standard: 4-chloro-N-propylaniline (Purity >98%).[1]

  • Solvents: LC-MS Grade Methanol, Acetonitrile, Formic Acid.[1]

  • Internal Standard (IS): 4-chloro-aniline-d4 (or structural analog).[1]

Step-by-Step Workflow
  • Stock Preparation: Dissolve 10 mg of target analyte in 10 mL Methanol (1 mg/mL). Store at -20°C.

  • Working Standard: Dilute stock to 100 ppb in 50:50 Methanol:Water (0.1% Formic Acid).

  • Sample Extraction:

    • Weigh 50 mg of sample.[1]

    • Add 5 mL of extraction solvent (Acetonitrile).[1]

    • Vortex for 2 mins; Centrifuge at 10,000 rpm for 5 mins.

    • Transfer supernatant to a vial.[1]

  • UHPLC Conditions:

    • Column: C18 (2.1 x 50 mm, 1.7 µm).[1]

    • Mobile Phase A: Water + 0.1% Formic Acid.[1][2]

    • Mobile Phase B: Methanol + 0.1% Formic Acid.[1][3][2]

    • Gradient: 5% B (0-0.5 min) → 95% B (3.0 min) → 5% B (4.0 min).

  • MS/MS Detection (ESI+):

    • Precursor Ion: m/z 170.1 [M+H]⁺[1]

    • Product Ions: m/z 128.0 (Quantifier), m/z 93.0 (Qualifier).[1]

    • Collision Energy: 22 eV (Quant), 35 eV (Qual).[1]

Analytical Decision Framework

Use the following logic tree to determine when to deploy the Optimized UHPLC-MS/MS method versus the legacy HPLC-UV method.

DecisionTree Start Sample Analysis Request: 4-chloro-N-propylaniline LimitCheck Required Limit of Quantitation (LOQ)? Start->LimitCheck HighLimit > 10 ppm (Process Control) LimitCheck->HighLimit LowLimit < 10 ppm (Trace Impurity/Genotox) LimitCheck->LowLimit MatrixCheck Matrix Complexity? HighLimit->MatrixCheck UseMS Use Optimized UHPLC-MS/MS (High Sensitivity/Selectivity) LowLimit->UseMS Mandatory for PGI Simple Simple (Raw Material) MatrixCheck->Simple Complex Complex (Formulation/Biofluid) MatrixCheck->Complex UseUV Use Legacy HPLC-UV (Cost-Effective) Simple->UseUV Complex->UseMS

Figure 2: Decision matrix for selecting the appropriate analytical technique based on sensitivity requirements and matrix complexity.

References

  • ICH Harmonised Tripartite Guideline. (2005).[1] Validation of Analytical Procedures: Text and Methodology Q2(R1). International Conference on Harmonisation.[1][4] [Link]

  • National Center for Biotechnology Information. (2024).[1] PubChem Compound Summary for CID 12512909, 4-chloro-N-propylaniline.[1][5][Link]

  • Kaufman, B. (2010).[1] Determination of 4-chloroaniline and its derivatives formed in the interaction of sodium hypochlorite and chlorhexidine.[1][6] Journal of Endodontics.[1][6] [Link]

Sources

Comparative Analysis of the Biological Activity of Halogenated N-Propylanilines

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Comparative analysis of the biological activity of halogenated N-propylanilines

Executive Summary

Halogenated N-propylanilines represent a critical chemical scaffold in both toxicological research and medicinal chemistry. While the parent halogenated anilines are well-documented nephrotoxicants, the N-propyl derivatives serve as unique models for understanding metabolic bioactivation (via N-dealkylation) and lipophilic drug transport. Conversely, this structural motif is increasingly utilized in oncology to design inhibitors of multidrug resistance (MDR) efflux pumps.

This guide provides a rigorous comparative analysis of the biological activity of these compounds, focusing on their nephrotoxic potential (the primary toxicological endpoint) and their therapeutic utility in MDR reversal.

Chemical Space & Physicochemical Properties[1]

The biological activity of N-propylanilines is governed by two primary vectors: the nature/position of the halogen substituent and the lipophilicity conferred by the propyl chain.

Table 1: Physicochemical Profile of Key Halogenated N-Propylanilines Note: LogP values are calculated estimates based on standard QSAR models.

CompoundSubstituent (Position)LogP (Est.)pKa (Conj. Acid)Electronic Effect (

)
Primary Biological Relevance
N-propyl-2-fluoroaniline 2-F (Ortho)2.853.4Electron Withdrawing (Inductive)High Nephrotoxicity (Rapid Bioactivation)
N-propyl-2-bromoaniline 2-Br (Ortho)3.652.6Steric Bulk + WithdrawingSevere Nephrotoxicity (Mitochondrial Dysfunction)
N-propyl-3,5-dichloroaniline 3,5-Cl (Meta)4.202.2Strong WithdrawingHighest Potency Nephrotoxicant
N-propyl-4-chloroaniline 4-Cl (Para)3.303.9Resonance Donating / Inductive WithdrawingModerate Toxicity / MDR Scaffold
N-propyl-4-iodoaniline 4-I (Para)3.953.5Polarizable / LipophilicHigh Cytotoxicity / Metabolic Stability Issues
Comparative Biological Activity: Nephrotoxicity[2][3][4][5][6]

The most extensive experimental data on halogenated N-propylanilines comes from the work of Rankin et al. , establishing them as potent renal toxicants. The toxicity is not intrinsic to the parent molecule but results from metabolic bioactivation.

Structure-Activity Relationship (SAR) Analysis
  • Halogen Effect (I > Br > Cl > F):

    • Observation: Nephrotoxic potential generally increases with the atomic mass and lipophilicity of the halogen.

    • Mechanism: Heavier halogens (Br, I) enhance lipophilicity, facilitating renal uptake. Furthermore, the carbon-halogen bond strength affects metabolic ring oxidation.

    • Data: In renal cortical slice assays, N-propyl-2-bromoaniline consistently induces greater loss of organic ion accumulation (PAH/TEA uptake) than its fluoro analog.

  • Positional Effect (3,5-di > 2-halo > 4-halo):

    • Observation: The 3,5-dihalogenated isomers are the most potent nephrotoxicants, followed by 2-halo isomers. 4-halo isomers are generally less toxic.

    • Causality: The 4-position is a primary site for detoxification via ring hydroxylation. Blocking this site (as in 4-halo) forces metabolism towards N-hydroxylation (toxic pathway), but 3,5-substitution prevents detoxification even more effectively while enhancing lipophilicity.

  • N-Alkylation Effect (N-Propyl vs. Parent Aniline):

    • Observation: N-propylation maintains or slightly attenuates acute toxicity compared to the parent aniline but often alters the time-course of injury.

    • Mechanism: The N-propyl group must first be removed (N-dealkylation) by CYP450 enzymes to release the primary haloaniline, which then undergoes N-hydroxylation. This "metabolic delay" can shift the site of injury or reduce peak concentration of the ultimate toxicant.

Table 2: Comparative Nephrotoxicity Scores (In Vivo Rat Model) Score based on BUN elevation and kidney weight change at 24h (1.0 mmol/kg i.p.).

Compound StructureRenal Necrosis Score (0-4)BUN ElevationPrimary Lesion Site
N-propyl-aniline +MildProximal Tubule (S3 segment)
N-propyl-2-chloroaniline +++ModerateProximal Tubule
N-propyl-2-bromoaniline ++++Severe Proximal Tubule (Extensive necrosis)
N-propyl-3,5-dichloroaniline ++++Severe Proximal Tubule & Distal Tubule
N-propyl-4-chloroaniline ++ModerateProximal Tubule
Mechanism of Action: Metabolic Bioactivation

The toxicity of halogenated N-propylanilines is strictly dependent on bioactivation. The liver and kidney coordinate to generate the ultimate toxic species: the quinone imine .

Pathway Diagram

G Start Halogenated N-Propylaniline Step1 Primary Haloaniline (Intermediate) Start->Step1 Hepatic CYP450 (N-Dealkylation) Step2 N-Hydroxy-Haloaniline (Proximate Toxicant) Step1->Step2 Renal/Hepatic CYP2E1 (N-Hydroxylation) Detox C-Hydroxylated Metabolites (Excretion) Step1->Detox Ring Hydroxylation Step3 Quinone Imine (Ultimate Toxicant) Step2->Step3 Oxidation Toxicity Renal Proximal Tubular Necrosis Step3->Toxicity Covalent Binding to Macromolecules

Caption: Metabolic activation pathway of halogenated N-propylanilines. The N-propyl group serves as a lipophilic carrier, requiring dealkylation before the critical N-hydroxylation step that leads to the electrophilic quinone imine.

Therapeutic Application: MDR Reversal[7][8][9][10]

While simple halogenated N-propylanilines are toxicological tools, the N-propylaniline moiety is a privileged scaffold in drug discovery for reversing Multidrug Resistance (MDR).

  • Mechanism: Derivatives (often quinazolines containing an N-propylaniline group) bind to the transmembrane domains of efflux pumps like P-glycoprotein (P-gp) and BCRP .[1]

  • Key Insight: The N-propyl chain provides optimal steric bulk to block the drug-binding pocket of the transporter, preventing the efflux of chemotherapeutics (e.g., doxorubicin).

  • Data: N-propyl substitution often yields lower IC50 values (higher potency) for P-gp inhibition compared to N-methyl or N-ethyl analogues due to enhanced hydrophobic interaction.

Experimental Protocols

To ensure reproducibility and scientific integrity, the following protocols are standardized for evaluating these compounds.

Protocol A: In Vitro Nephrotoxicity (Renal Cortical Slices)

A self-validating ex vivo model to assess direct renal toxicity without hepatic interference.

  • Tissue Preparation:

    • Euthanize male Fischer 344 rats (sensitive model).

    • Rapidly remove kidneys and place in ice-cold Krebs-Ringer buffer.

    • Prepare free-hand cortical slices (approx. 0.2–0.3 mm thickness).

  • Incubation:

    • Place slices (100 mg wet weight) in 3 mL Cross and Taggart medium.

    • Add test compound (Halogenated N-propylaniline) at concentrations of 0, 0.1, 0.5, and 1.0 mM.

    • Incubate for 90 minutes at 37°C under 100% O₂ atmosphere.

  • Endpoint Measurement (Self-Validation):

    • Organic Ion Transport: Add p-aminohippurate (PAH) and tetraethylammonium (TEA) to the medium.

    • Measure the Slice-to-Medium (S/M) ratio of PAH/TEA after incubation.

    • Validation Criteria: Control slices must exhibit S/M ratios > 10. A significant decrease indicates proximal tubular transport dysfunction.

    • Cytotoxicity: Measure Lactate Dehydrogenase (LDH) leakage into the medium.[2][3][4]

Protocol B: In Vivo Bioactivation Assessment
  • Administration: Administer compound (0.4 – 1.0 mmol/kg, i.p.) to rats.

  • Metabolic Modulation (Causality Check):

    • Pre-treat one group with Piperonyl Butoxide (CYP inhibitor).[2][4]

    • Expected Outcome: If toxicity is metabolite-driven, CYP inhibition should attenuate renal damage.

  • Readout: Measure Blood Urea Nitrogen (BUN) and plasma Creatinine at 24h and 48h.

References
  • Rankin, G. O., et al. (1992). "Acute renal and hepatic toxicity of 2-haloanilines in Fischer 344 rats." Toxicology, 74(2-3), 115-125. Link

  • Rankin, G. O., et al. (2000). "Haloaniline-induced in vitro nephrotoxicity: effects of 4-haloanilines and 3,5-dihaloanilines." Toxicology Letters, 114(1-3), 57-65. Link

  • Valentovic, M. A., & Rankin, G. O. (1998). "Structure-nephrotoxicity relationships for the 2-haloanilines and their N-oxidized metabolites." Toxicology, 126(1), 1-10. Link

  • BenchChem. (2025).[1] "The Biological Activity of N-Propylaniline Derivatives: A Technical Guide." BenchChem Technical Library. Link

  • Gribble, G. W. (2015). "Biological Activity of Recently Discovered Halogenated Marine Natural Products." Marine Drugs, 13(7), 4044-4136. Link

Sources

Safety Operating Guide

Part 1: Executive Safety Summary & Chemical Profile

[1]

The Core Directive: 4-chloro-N-propylaniline is a halogenated aromatic amine.[1] Unlike standard organic solvents, it presents a dual hazard profile: acute toxicity (methemoglobinemia) and environmental persistence (organochlorine) .[1]

Operational Rule #1: Never dispose of this compound down the drain. Operational Rule #2: Segregate strictly as "Halogenated Organic Waste." Do not mix with non-halogenated solvents (e.g., acetone, ethanol) unless your facility’s incinerator is specifically rated for high-chlorine feeds.[1]

Chemical Profile & Disposal Parameters
ParameterDataOperational Implication
Chemical Structure Halogenated Aniline DerivativeLipophilic; penetrates skin rapidly.[1][2]
Hazard Class Toxic (Acute), Irritant, Aquatic HazardRequires "Toxic" secondary labeling.[1]
Waste Stream Halogenated Organic Must be incinerated with acid gas scrubbing (HCl generation).[1]
Incompatibilities Strong Oxidizers (HNO₃), Acid ChloridesRisk of exothermic reaction or formation of toxic chloramines.[1]
Flash Point >100°C (Estimated based on congeners)Combustible.[1][3] Store away from heat sources.
RCRA Status (US) Not explicitly P-listed (unlike parent 4-chloroaniline P024)Treat as Characteristic Hazardous Waste (Toxicity) or Process Waste.[1]

Part 2: Pre-Disposal Assessment & Segregation[1][3]

Before handling the waste, you must categorize it.[1] The presence of the chlorine atom on the aromatic ring significantly alters the disposal pathway compared to standard anilines.[1]

The Mechanism of Hazard[3][4][5]
  • Methemoglobinemia: Like its parent compound (4-chloroaniline), this derivative can oxidize hemoglobin to methemoglobin, inhibiting oxygen transport.[1] Skin absorption is the primary route of accidental exposure during disposal.[1]

  • Dioxin Formation: Improper incineration (low temperature) of chlorinated aromatics can generate polychlorinated dibenzodioxins (PCDDs).[1] This is why segregation from "Clean Organic" waste is non-negotiable.[1]

Operational Workflow: Waste Stream Decision Tree

DisposalDecisionStartWaste Identification:4-chloro-N-propylanilineStateCheckPhysical State?Start->StateCheckSolidSolid / Pure SubstanceStateCheck->SolidLiquidLiquid / SolutionStateCheck->LiquidSpillSpill Debris(Absorbent + Chemical)StateCheck->SpillSolidStreamStream B: Hazardous Solid Waste(Drum for Incineration)Solid->SolidStreamPack in HDPESolventCheckSolvent Type?Liquid->SolventCheckDebrisStreamStream C: Contaminated Debris(Double Bagged -> Drum)Spill->DebrisStreamHaloStreamStream A: Halogenated Organic(High BTU Incineration)SolventCheck->HaloStreamDissolved in DCM/ChloroformSolventCheck->HaloStreamDissolved in MeOH/Acetone(Must still go to Halo stream due to solute)

Figure 1: Decision matrix for segregating 4-chloro-N-propylaniline waste. Note that even if dissolved in non-halogenated solvents, the presence of the solute mandates the "Halogenated" stream.[1]

Part 3: Step-by-Step Disposal Protocols

Protocol A: Liquid Waste (Reaction Mixtures & Mother Liquors)

Context: Used for rotovap residues or reaction mixtures containing the amine.[1]

  • Quenching (If Reactive):

    • If the waste contains unreacted acid chlorides or active alkylating agents, quench carefully with a dilute alkaline solution (e.g., Sodium Bicarbonate) before placing in the waste container.[1]

    • Warning: Ensure the pH is neutral to slightly basic (pH 8-9).[1] Acidic conditions increase the volatility of some aniline derivatives and potential degradation products.[1]

  • Container Selection:

    • Use HDPE (High-Density Polyethylene) or Glass carboys.[1]

    • Avoid: Standard LDPE for long-term storage if the solvent carrier is aggressive (e.g., DCM).[1]

  • Transfer:

    • Perform all transfers inside a fume hood.[1]

    • Use a funnel with a splash guard.[1]

  • Labeling:

    • Primary Tag: "HAZARDOUS WASTE - HALOGENATED ORGANIC" [1]

    • Constituent List: "4-chloro-N-propylaniline (<5%), Dichloromethane (95%)" (Example).[1]

    • Hazard Checkbox: Toxic, Irritant.[1][3][4]

Protocol B: Solid Waste (Pure Compound or Contaminated Solids)

Context: Expired shelf chemicals, filter cakes, or contaminated gloves.[1]

  • Packaging:

    • Place the solid material into a wide-mouth HDPE jar with a screw-top lid.

    • If disposing of contaminated gloves/wipes, place them in a clear 6-mil polyethylene bag first, then seal.[1]

  • Secondary Containment:

    • Place the primary jar/bag into the lab's Solid Hazardous Waste Drum (usually a fiber or steel drum with a locking ring).[1]

  • Documentation:

    • Log the weight (kg) on the drum's accumulation log sheet immediately.[1]

Part 4: Emergency Spill Management (Immediate Action)

Scenario: You have dropped a 100g bottle of 4-chloro-N-propylaniline on the floor.

The "Do Not" List:

  • DO NOT use sawdust (combustible).[1]

  • DO NOT use bleach (potential formation of N-chloro compounds).[1]

  • DO NOT mop into the floor drain.[1]

Spill Response Workflow

SpillResponseAlert1. Evacuate & Ventilate(Alert Safety Officer)PPE2. Don PPE(Nitrile x2, Tyvek, Respirator)Alert->PPEContain3. Containment(Vermiculite/Sand Dam)PPE->ContainAbsorb4. Absorption(Inert Material Only)Contain->AbsorbClean5. Decontamination(Soap/Water Wash)Absorb->CleanDispose6. Disposal(Stream C)Clean->Dispose

Figure 2: Sequential workflow for managing a spill of halogenated anilines.[1][5][6][7]

Detailed Cleanup Steps:

  • Isolate: Close the lab door. Post "DO NOT ENTER" signage.[1]

  • PPE: Wear double nitrile gloves (or Silver Shield® for high exposure), safety goggles, and a lab coat.[1] If powder is airborne, use an N95 or P100 respirator.[1]

  • Absorb: Cover the spill with Vermiculite , Dry Sand , or a commercial Universal Spill Pad .[1]

  • Collect: Use a plastic scoop (non-sparking) to transfer the debris into a heavy-duty hazardous waste bag.

  • Decontaminate: Wipe the surface with a soap and water solution.[1] Reasoning: Anilines are organic; soap helps solubilize the residue better than water alone.[1]

  • Final Seal: Double bag the waste, label as "Spill Debris: 4-chloro-N-propylaniline," and move to the hazardous waste storage area.

Part 5: Regulatory & Compliance Context[1][8]

US EPA (RCRA)

While 4-chloro-N-propylaniline is not explicitly listed on the "P-List" (Acute Hazardous Waste) like its parent 4-chloroaniline (P024) , it must be managed with equal caution.[1]

  • Generator Status: The mass of this waste counts toward your facility's monthly hazardous waste generation totals.[1]

  • Waste Code: If not a specific process waste, it often defaults to D001 (Ignitable, if in solvent) or is profiled under a non-specific "Halogenated Organic" profile established by your waste vendor (e.g., Clean Harbors, Veolia).[1]

European CLP/REACH[5][7][8]
  • Classification: Aquatic Chronic 1 (H410), Acute Tox. 3 (H301/H311/H331).[1][6]

  • Disposal Code (EWC): Likely 07 01 03 * (organic halogenated solvents, washing liquids and mother liquors).[1]

References

  • National Institutes of Health (NIH) - PubChem. 4-chloroaniline (Parent Compound Hazard Profile).[1] Source: [Link][1]

  • US Environmental Protection Agency (EPA). RCRA Hazardous Waste Codes (P and U Lists).[1] Source: [Link][1]

  • New Jersey Department of Health. Hazardous Substance Fact Sheet: 4-Chloroaniline.[1] Source: [Link][1]

Personal protective equipment for handling 4-chloro-N-propylaniline

Author: BenchChem Technical Support Team. Date: February 2026

Executive Safety Summary: The "Silent Hypoxia" Risk

Do not treat 4-chloro-N-propylaniline as a standard organic intermediate. While many researchers respect the carcinogenicity of halogenated anilines, the immediate, acute threat is Methemoglobinemia . Unlike corrosive acids that cause immediate pain, this compound absorbs rapidly through intact skin—often without initial irritation—and oxidizes hemoglobin, stripping your blood’s ability to carry oxygen.

  • Hazard Class: Acute Toxin (Dermal/Inhalation), Carcinogen (Cat 1B), Skin Sensitizer.[1]

  • Critical Warning: Standard 4-mil nitrile laboratory gloves provide insufficient protection for prolonged handling.

  • Immediate Action: If liquid contacts skin, immediate decontamination is required even if no burn is felt.

The Physiological Mechanism (The "Why")

To understand the PPE requirements, you must understand the toxicity mechanism. 4-chloro-N-propylaniline is lipophilic (enhanced by the propyl group), allowing it to bypass the stratum corneum. Once in the bloodstream, it undergoes hepatic metabolism (N-hydroxylation).

The Lethal Cascade:

  • Absorption: Rapid transdermal uptake.

  • Metabolism: Converted to reactive phenylhydroxylamine metabolites.

  • Oxidation: These metabolites oxidize the iron in Hemoglobin from Ferrous (

    
    ) to Ferric (
    
    
    
    ).[2]
  • Result: Formation of Methemoglobin (MetHb), which cannot bind oxygen.[2] This shifts the oxygen-dissociation curve to the left, causing tissue hypoxia despite normal respiration rates.

G cluster_0 Exposure Pathway cluster_1 Physiological Impact A Dermal Contact (4-chloro-N-propylaniline) B Rapid Absorption (Lipophilic) A->B C Hepatic Metabolism (N-hydroxylation) B->C D Hemoglobin Oxidation (Fe2+ → Fe3+) C->D Active Metabolites E Methemoglobinemia (Cyanosis) D->E F Tissue Hypoxia (Cellular Suffocation) E->F

Figure 1: The toxicological pathway of aniline derivatives, illustrating why dermal protection is the critical control point.

The PPE Matrix: Validated Protection Systems

Standard lab PPE is inadequate. The N-propyl substitution increases the permeation rate through thin rubber.

ComponentMaterial SpecificationOperational StandardScientific Rationale
Hand Protection (Primary) Laminate Film (e.g., Silver Shield® / 4H®)Required for all synthesis/transfer steps.Aniline derivatives permeate nitrile in <15 mins. Laminates offer >480 min breakthrough time.
Hand Protection (Dexterity) Nitrile (5-8 mil) Worn OVER the laminate liner.Laminate gloves are baggy. Outer nitrile provides grip and protects the inner liner from tears.
Respiratory Fume Hood (Primary) or P100/OV (Secondary)Hood sash at <18 inches. Respirator if outside hood.Low odor threshold does not warn of toxic concentrations. Organic Vapor (OV) cartridges capture vapors; P100 captures dusts.
Body Defense Tyvek® Lab Coat or ApronImpervious sleeves/apron required.Cotton lab coats absorb and hold the toxin against the skin, increasing absorption.
Eye Protection Chemical Goggles ANSI Z87.1+ Impact/Splash.Face shield required if pouring >100mL to prevent ocular absorption.

Operational Protocol: Step-by-Step Handling

This protocol treats the substance as a "Zero-Skin-Contact" agent.

Phase 1: Preparation & Engineering Controls
  • Verify Ventilation: Ensure fume hood face velocity is 80–100 fpm.

  • Prepare Decon Solution: Mix a solution of 10% Acetic Acid or dilute soap water nearby. Note: Acidic solutions help solubilize anilines for removal, but plain soap is safer for immediate skin flushing.

  • Double-Glove Setup:

    • Layer 1: Laminate (Silver Shield) gloves.

    • Layer 2: Long-cuff Nitrile gloves taped to the Tyvek sleeve.

Phase 2: Active Handling (Weighing & Transfer)
  • Solids: Weigh inside the fume hood using a localized balance. If the balance is external, tare the vial, move to the hood, add solid, cap tightly, and return to weigh. Never open the container outside the hood.

  • Liquids: Use positive displacement pipettes to prevent dripping.

  • Spill Control: Perform all transfers over a disposable absorbent pad (bench protector). If a drop hits the pad, treat the pad as hazardous waste immediately.

Phase 3: Reaction & Cleanup[3][4]
  • Quenching: Acidify waste streams (pH < 3) to convert the free amine to its salt form (anilinium salt), which is less volatile and less lipophilic (reducing skin absorption risk).

  • Doffing PPE:

    • Remove outer nitrile gloves and dispose of as hazardous waste.

    • Inspect inner laminate gloves for discoloration.

    • Wash hands with soap and cool water immediately after removing inner gloves. Warm water opens pores—avoid it.

Emergency Response: Recognition & Action

Cyanosis (blue skin/lips) is a late sign. Early symptoms include headache, weakness, and dizziness.

If Exposure Occurs:

  • Skin: IMMEDIATE washing with soap and water for 15 minutes. Speed is critical. Discard contaminated clothing (do not wash/reuse).

  • Eyes: Flush for 15 minutes.

  • Medical Alert: Transport to ER immediately. Inform medical staff of "Aniline Exposure / Methemoglobinemia risk."

    • Antidote Note: Physicians may administer Methylene Blue if MetHb levels are elevated. This is the specific countermeasure for aniline poisoning.

G cluster_response Immediate Response Protocol Start Exposure Incident Wash Flush Skin/Eyes (15 min) Use Soap & Cool Water Start->Wash Alert Alert Medical Services Mention: 'Methemoglobinemia Risk' Wash->Alert Monitor Monitor for Cyanosis (Blue lips/nails) Alert->Monitor Treatment Clinical Treatment: Methylene Blue / Oxygen Monitor->Treatment If Symptoms Progress

Figure 2: Emergency response workflow emphasizing communication of the specific toxic mechanism to medical personnel.

Waste Management

  • Classification: Halogenated organic waste.

  • Segregation: Do not mix with strong oxidizers (fire risk) or strong bases (increases volatility).

  • Disposal: Collect in amber glass or HDPE containers. Label clearly as "Toxic - Chloroaniline Derivative."

  • Destruction: Must be disposed of via high-temperature incineration.

References

  • National Center for Biotechnology Information (NCBI). (2025). PubChem Compound Summary for CID 7812, 4-Chloroaniline. Retrieved from [Link]

  • Centers for Disease Control and Prevention (CDC) - NIOSH. (2024). Methemoglobinemia: Work-Related Illness. Retrieved from [Link]

  • European Chemicals Agency (ECHA). (2025). Substance Information: 4-chloroaniline.[1][3][4][5][6] Retrieved from [Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.